(Rac)-P1D-34
Description
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Properties
Molecular Formula |
C40H59ClN6O9S |
|---|---|
Molecular Weight |
835.4 g/mol |
IUPAC Name |
N'-[3-[(2-chloroacetyl)-(1,1-dioxothiolan-3-yl)amino]-2,2-dimethylpropyl]-N-[12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]dodecyl]butanediamide |
InChI |
InChI=1S/C40H59ClN6O9S/c1-40(2,27-46(36(51)24-41)29-19-22-57(55,56)25-29)26-44-34(49)18-17-33(48)43-21-12-10-8-6-4-3-5-7-9-11-20-42-28-13-14-30-31(23-28)39(54)47(38(30)53)32-15-16-35(50)45-37(32)52/h13-14,23,29,32,42H,3-12,15-22,24-27H2,1-2H3,(H,43,48)(H,44,49)(H,45,50,52) |
InChI Key |
LPKVYTQGJNTZKY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-P1D-34: A Technical Guide to a First-in-Class Pin1 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of (Rac)-P1D-34, a novel, first-in-class covalent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical enzyme in cellular signaling and is frequently overexpressed in various human cancers, making it a compelling therapeutic target.[1][2][3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Discovery and Development Timeline
The discovery of this compound was first publicly disclosed in a 2024 publication in the journal Chemical Science.[2][4][5] The research was conducted by a collaborative team of scientists from several institutions, including the School of Pharmaceutical Science and Technology at Hangzhou Institute for Advanced Study, the University of Chinese Academy of Sciences, and the State Key Laboratory of Drug Research at the Shanghai Institute of Materia Medica.[2][5]
The development of this compound represents a significant advancement in the pursuit of therapeutically targeting Pin1. Previous efforts to develop Pin1 inhibitors showed limited efficacy in blocking the protein's function entirely.[1][2][3][4] The development of a PROTAC degrader aimed to overcome this limitation by inducing the complete removal of the Pin1 protein from the cell.
Conceptual Timeline of this compound Development:
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-P1D-34: A Chemical Probe for Unraveling Pin1 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression. Its activity is often dysregulated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. (Rac)-P1D-34 has emerged as a potent and selective chemical probe for studying the biology of Pin1. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits Pin1 to the E3 ubiquitin ligase machinery, leading to its targeted degradation. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its use, and its impact on key signaling pathways.
Data Presentation
Quantitative Activity of this compound
This compound has been characterized by its ability to induce the degradation of Pin1 and inhibit the proliferation of cancer cells. The following tables summarize the key quantitative data reported for this chemical probe.
| Parameter | Cell Line | Value | Reference |
| DC50 (Pin1 Degradation) | MV-4-11 | 177 nM | --INVALID-LINK-- |
| Dmax (Pin1 Degradation) | MV-4-11 | >95% | --INVALID-LINK-- |
| Cell Line | IC50 (Anti-proliferative Activity) | Reference |
| MV-4-11 | ~2 µM | --INVALID-LINK-- |
| MOLM-13 | ~4 µM | --INVALID-LINK-- |
| HL-60 | ~4 µM | --INVALID-LINK-- |
| THP-1 | ~5 µM | --INVALID-LINK-- |
| Kasumi-1 | ~8 µM | --INVALID-LINK-- |
| BDCM | ~6 µM | --INVALID-LINK-- |
| OCI-AML3 | ~7 µM | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cancer cell lines (e.g., MV-4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blotting for Pin1 Degradation
This protocol allows for the visualization and quantification of Pin1 protein levels following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Pin1 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Pin1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of Pin1 degradation.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Experimental Workflows
Pin1-Regulated Signaling Pathways
Pin1 is a crucial regulator of multiple signaling pathways that are central to cancer development and progression. By catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in its substrate proteins, Pin1 can modulate their activity, stability, and subcellular localization. This compound, by inducing the degradation of Pin1, serves as a powerful tool to dissect the roles of Pin1 in these pathways.
Caption: Pin1 integrates signals from upstream kinases to regulate key downstream oncogenic pathways.
Experimental Workflow for Characterizing this compound
The following workflow outlines the key experimental steps to characterize the activity and mechanism of action of this compound as a Pin1 chemical probe.
Caption: A logical workflow for the comprehensive evaluation of this compound.
Mechanism of Action of this compound as a PROTAC
This compound is a PROTAC that hijacks the cell's natural protein disposal system to selectively degrade Pin1.
Caption: The PROTAC this compound induces selective degradation of Pin1 via the ubiquitin-proteasome system.
(Rac)-P1D-34: A Technical Guide to its Role in Upregulating the ROS Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-P1D-34 is a first-in-class, potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1).[1][2] Pin1 is overexpressed in numerous human cancers and plays a critical role in oncogenesis by catalyzing the isomerization of pSer/Thr-Pro motifs in various proteins, thereby regulating their stability, activity, and localization.[1][2][3] Unlike traditional enzyme inhibitors that only block the catalytic function, this compound eliminates the Pin1 protein entirely, offering a more profound and sustained therapeutic effect.[1][2]
Recent studies have elucidated a key mechanism of action for this compound's anti-cancer activity: the significant upregulation of the Reactive Oxygen Species (ROS) pathway.[1][2] This induction of oxidative stress leads to downstream effects, including DNA damage and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of the core mechanisms, supporting data, and experimental protocols related to this compound's role in modulating the ROS pathway.
Core Mechanism: Pin1 Degradation and ROS Upregulation
This compound functions by hijacking the cell's ubiquitin-proteasome system to target Pin1 for degradation. The molecule is comprised of a ligand for Pin1 (based on the covalent inhibitor Sulfopin), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This ternary complex formation facilitates the polyubiquitination of Pin1, marking it for destruction by the proteasome.
The degradation of Pin1 disrupts the cellular redox homeostasis, leading to an accumulation of ROS. While the precise molecular steps linking Pin1 degradation to ROS upregulation are still under investigation, current evidence suggests a multi-faceted mechanism. Pin1 is known to regulate the function of proteins involved in both ROS production and mitigation. For instance, Pin1 can interact with and regulate components of the NADPH oxidase (NOX) complex, a primary source of cellular ROS.[4][5] It also plays a role in mitochondrial function and the antioxidant response, notably through the NRF2 pathway.[6][7] Therefore, the removal of Pin1 by this compound likely dysregulates these pathways, tipping the balance towards a pro-oxidative state.
This increase in intracellular ROS contributes directly to the cytotoxic effects of this compound in cancer cells. Elevated ROS levels can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).
Signaling Pathway Diagram
Caption: Mechanism of this compound leading to ROS upregulation and apoptosis.
Quantitative Data
The effects of this compound on ROS production have been quantified in acute myeloid leukemia cell lines. The following table summarizes the key findings from these studies.
| Cell Line | Compound & Concentration | Treatment Duration | Fold Increase in ROS (vs. Control) | Statistical Significance | Reference |
| MV-4-11 | This compound (5 µM) | 24 hours | ~1.8 | p < 0.01 | [3] |
| MV-4-11 | This compound (5 µM) | 36 hours | ~2.5 | p < 0.001 | [3] |
Note: Data is approximated from graphical representations in the source publication. For exact values, please refer to the original study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the ROS pathway.
Cell Culture and Reagents
-
Cell Lines: MV-4-11 (human acute myeloid leukemia) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted to the final experimental concentrations in the cell culture medium.
Measurement of Intracellular ROS
This protocol details the use of flow cytometry to quantify ROS levels.
-
Reagent: Dihydroethidium (DHE) or a similar fluorescent probe sensitive to ROS.
-
Procedure:
-
Seed MV-4-11 cells in 6-well plates.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified durations (e.g., 24 and 36 hours).
-
After treatment, harvest the cells by centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing the ROS-sensitive fluorescent probe (e.g., 10 µM DHE).
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
-
Western Blotting for Protein Degradation
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Pin1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Transcriptome Sequencing and Gene Set Enrichment Analysis (GSEA)
-
Procedure:
-
Treat MV-4-11 cells with this compound or vehicle control.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Perform library preparation and RNA sequencing (RNA-seq).
-
Align the sequencing reads to the human reference genome and quantify gene expression.
-
Perform Gene Set Enrichment Analysis (GSEA) to identify pathways that are significantly enriched in the this compound treated group compared to the control group. The "Hallmark_Reactive_Oxygen_Species_Pathway" gene set is used for this specific analysis.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on ROS and related pathways.
Conclusion
This compound represents a novel therapeutic strategy that leverages protein degradation to achieve potent anti-cancer effects. Its ability to induce the ROS pathway is a critical component of its mechanism of action, leading to DNA damage and apoptosis in malignant cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of Pin1 degradation and ROS modulation in cancer therapy. Further investigation into the precise molecular links between Pin1 and cellular redox control will be crucial for optimizing the clinical application of this promising new class of drugs.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The molecular mechanisms of peptidyl-prolyl cis/trans isomerase Pin1 and its relevance to kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 acts as a novel molecular switch for TNF-α–induced priming of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prolyl Isomerase Pin1 Controls Lipopolysaccharide-Induced Priming of NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIN1-mediated ROS production is involved in antagonism of N-acetyl-L-cysteine against arsenic-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Downregulation of the Unfolded Protein Response Pathway by (Rac)-P1D-34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-P1D-34 is a potent, first-in-class proteolysis targeting chimera (PROTAC) designed to induce the degradation of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1).[1][2] Mechanistic studies have revealed that the degradation of Pin1 by P1D-34 leads to a significant downregulation of the Unfolded Protein Response (UPR) pathway, a critical cellular stress response network.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the UPR pathway, and presents detailed experimental protocols and quantitative data for researchers in oncology and drug development.
Introduction to this compound and the Unfolded Protein Response
This compound is a PROTAC that recruits the E3 ubiquitin ligase Cereblon to polyubiquitinate and subsequently degrade Pin1.[1][3] Pin1 is a peptidyl-prolyl isomerase that regulates the function of numerous proteins involved in cell cycle progression, apoptosis, and stress responses.[4][5] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[1][2]
The Unfolded Protein Response (UPR) is a crucial signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[6][7] The UPR aims to restore ER homeostasis but can trigger apoptosis under prolonged stress.[6][7] The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6.[7]
Mechanism of Action: P1D-34-Mediated Downregulation of the UPR
Treatment of acute myeloid leukemia (AML) cells with P1D-34 leads to the degradation of Pin1, which in turn causes a downregulation of the UPR pathway.[1][2][3] This effect is primarily observed in the PERK-eIF2α-ATF4 branch of the UPR.
P1D-34 Structure and Function
P1D-34 is a heterobifunctional molecule composed of a ligand for Pin1, a linker, and a ligand for the E3 ligase Cereblon. This design facilitates the formation of a ternary complex between Pin1, P1D-34, and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of Pin1.
Diagram: P1D-34 Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine learning from quantum chemistry to predict experimental solvent effects on reaction rates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Induction of the PERK-eIF2α-ATF4 Pathway in M1 Macrophages under Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pin1 modulates p63α protein stability in regulation of cell survival, proliferation and tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Pin1 in the regulation of p53 stability and p21 transactivation, and cell cycle checkpoints in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into Pin1 Degradation: A Technical Guide to (Rac)-P1D-34 PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which the (Rac)-P1D-34 Proteolysis Targeting Chimera (PROTAC) induces the degradation of the Pin1 protein. Pin1 is a peptidyl-prolyl cis/trans isomerase that is overexpressed in many human cancers and plays a crucial role in oncogenesis by regulating the function of numerous proteins involved in cell proliferation and survival. The development of effective Pin1-targeting therapies has been challenging. PROTACs, such as this compound, offer an innovative therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound is a PROTAC-based Pin1 degrader. It is composed of a Pin1 ligand (HY-171442), a cereblon (CRBN) E3 ligase ligand (thalidomide, HY-14658), and a linker (HY-W014883).
The mechanism of action involves the formation of a ternary complex between Pin1, this compound, and the CRBN E3 ligase. This proximity induces the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the Pin1 protein. The resulting polyubiquitinated Pin1 is then recognized and degraded by the 26S proteasome. A key advantage of this catalytic mechanism is that a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to potent effects at low concentrations.
Caption: General mechanism of Pin1 degradation by this compound PROTAC.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various acute myeloid leukemia (AML) cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MV-4-11 | 177 nM | |
| IC50 (Anti-cancer activity) | MV-4-11 | 2248 nM | |
| MOLM-13 | 3984 nM | ||
| HL-60 | 3925 nM |
Downstream Signaling Effects of Pin1 Degradation
Pin1 regulates multiple signaling pathways involved in cancer cell proliferation and survival. Degradation of Pin1 by P1D-34 leads to the downregulation of its client proteins, including Cyclin D1, Rb, Mcl-1, Akt, and c-Myc. Mechanistic studies have revealed that P1D-34 induces cell DNA damage and apoptosis through the upregulation of the reactive oxygen species (ROS) pathway and downregulation of the unfolded protein response (UPR) pathway.
Caption: Downstream signaling consequences of Pin1 degradation by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon these findings. The following are standard methodologies for key experiments cited in the research on this compound.
Cell Culture
-
Cell Lines: Acute myeloid leukemia (AML) cell lines such as MV-4-11, MOLM-13, and HL-60 are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Pin1 Degradation
This technique is used to quantify the amount of Pin1 protein in cells after treatment with this compound.
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Pin1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein levels, normalized to the loading control.
Cell Viability Assay (e.g., MTS or CellTiter-Glo)
These assays are used to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a specified time to allow for the colorimetric or luminescent reaction to occur.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro Profile of (Rac)-P1D-34: A Technical Guide to a Novel Pin1 Degrader
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
(Rac)-P1D-34 has emerged as a potent, first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1). This technical guide provides a comprehensive overview of the initial in vitro studies of P1D-34, detailing its mechanism of action, anti-proliferative effects against Acute Myeloid Leukemia (AML), and the underlying signaling pathways. The information is compiled from foundational research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the compound's cellular activity.
Core Mechanism of Action
P1D-34 functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system. It is designed by coupling the covalent Pin1 inhibitor, Sulfopin, to a ligand for the E3 ubiquitin ligase cereblon (CRBN). This dual-binding action brings Pin1 into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the Pin1 protein. Studies have confirmed that the degradation of Pin1 is dependent on both CRBN and the proteasome, as the process is effectively prevented by the addition of a CRBN binder (thalidomide) or proteasome and neddylation inhibitors (MG132 and MLN4924, respectively).[1][2]
Quantitative Data Summary
The in vitro efficacy of P1D-34 has been quantified through degradation and anti-proliferative assays across a panel of cancer cell lines.
Degradation Potency
In the MV-4-11 AML cell line, P1D-34 induces potent, dose-dependent degradation of Pin1.
| Compound | Cell Line | Parameter | Value |
| This compound | MV-4-11 | DC50 (50% Degradation Conc.) | 177 nM[1][3] |
| This compound | MV-4-11 | Dmax (Maximal Degradation) | >95% |
Anti-proliferative Activity
P1D-34 demonstrates effective growth inhibition across multiple AML cell lines, whereas the Pin1 inhibitor Sulfopin shows no significant effect on cell viability.[4] The compound also shows minimal toxicity in healthy HEK293T cells.[4]
| Cell Line | Disease Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 2.248 |
| MOLM-13 | Acute Myeloid Leukemia | 3.984 |
| HL-60 | Acute Myeloid Leukemia | 3.925 |
| THP-1 | Acute Myeloid Leukemia | Not Reported |
| Kasumi-1 | Acute Myeloid Leukemia | Not Reported |
| BDCM | Acute Myeloid Leukemia | Not Reported |
| OCI-AML3 | Acute Myeloid Leukemia | Not Reported |
| MDA-MB-468 | Breast Cancer | Not Reported |
Note: Specific IC50 values for THP-1, Kasumi-1, BDCM, OCI-AML3, and MDA-MB-468 were not detailed in the primary literature but P1D-34 was shown to effectively inhibit cell growth.
Signaling Pathway Analysis
The anti-proliferative effects of P1D-34 are driven by the degradation of Pin1, which in turn modulates key cellular signaling pathways related to stress and apoptosis.
P1D-34 Mechanism of Action
This diagram illustrates the PROTAC mechanism, where P1D-34 bridges Pin1 and the CRBN E3 ligase, leading to Pin1 ubiquitination and degradation by the proteasome.
Caption: P1D-34 forms a ternary complex with Pin1 and CRBN, leading to Pin1 degradation.
Downstream Cellular Effects
Degradation of Pin1 by P1D-34 initiates a cascade of events, including the upregulation of the Reactive Oxygen Species (ROS) pathway and the downregulation of the Unfolded Protein Response (UPR), culminating in DNA damage and apoptosis.
Caption: Downstream effects of P1D-34-induced Pin1 degradation.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments performed to characterize P1D-34.
Cell Culture and Reagents
-
Cell Lines: Human AML cell lines (MV-4-11, MOLM-13, HL-60, THP-1, Kasumi-1, BDCM, OCI-AML3) and HEK293T cells were used.
-
Culture Medium: Cells were maintained in either RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO₂.
-
Compound Preparation: P1D-34 was dissolved in DMSO to create stock solutions for all experiments.
Cell Viability Assay
This workflow outlines the process for determining the anti-proliferative effects of P1D-34.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
-
Protocol:
-
Cells were seeded into 96-well plates at an appropriate density.
-
Cells were treated with various concentrations of P1D-34.
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[5][6][7]
-
Luminescence was measured using a microplate reader.
-
Data was normalized to vehicle-treated controls, and IC₅₀ values were calculated using graph processing software.
-
Western Blot Analysis
-
Protocol:
-
AML cells were treated with specified concentrations of P1D-34 for indicated times.
-
Following treatment, cells were harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against Pin1, Mcl-1, Cleaved Caspase-3, γH2AX, and Actin.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Analysis by Flow Cytometry
-
Protocol:
-
MV-4-11 cells were treated with P1D-34 for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8]
-
Stained cells were analyzed within 1 hour using a flow cytometer.
-
The percentages of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells were quantified.
-
Reactive Oxygen Species (ROS) Detection
-
Protocol:
-
MV-4-11 cells were treated with 5 µM P1D-34 for 24 and 36 hours.[4][9]
-
Following treatment, cells were incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeant fluorescent probe, at 37°C.[10][11][12][13]
-
Inside the cells, DCFH-DA is deacetylated to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
The fluorescence intensity, corresponding to the level of intracellular ROS, was measured by flow cytometry.[4][9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. kumc.edu [kumc.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for (Rac)-P1D-34 in Leukemia Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-P1D-34 is a first-in-class, potent proteolysis-targeting chimera (PROTAC) degrader of the peptidyl-prolyl cis/trans isomerase Pin1.[1][2][3][4] Pin1 is overexpressed in many human cancers, including acute myeloid leukemia (AML), and plays a critical role in oncogenesis.[2][3][4][5] P1D-34 induces the degradation of Pin1, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis in AML cells.[1][2] This document provides detailed application notes and protocols for utilizing P1D-34 to induce apoptosis in leukemia cells, based on published research.
Mechanism of Action
P1D-34 functions by linking Pin1 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of Pin1.[1] The degradation of Pin1 by P1D-34 has been shown to up-regulate the Reactive Oxygen Species (ROS) pathway and down-regulate the Unfolded Protein Response (UPR) pathway.[1][2][3][4] This dual action results in increased cellular DNA damage and triggers the intrinsic apoptotic cascade.[1][2][3][4]
Data Presentation
Quantitative Efficacy of P1D-34
| Parameter | Cell Line | Value | Reference |
| Pin1 Degradation (DC50) | MV-4-11 | 177 nM | [1][2][3][4] |
| Anti-proliferative Activity (IC50) | MV-4-11 | < 1 µM | [2] |
| MOLM-13 | < 1 µM | [2] | |
| HL-60 | < 1 µM | [2] | |
| THP-1 | < 1 µM | [2] | |
| Kasumi-1 | < 1 µM | [2] | |
| BDCM | < 1 µM | [1] | |
| OCI-AML3 | < 1 µM | [1] |
Synergistic Effects with Other Agents
| Combination Agent | Cell Line | Effect | Reference |
| ABT-199 (Venetoclax) | Kasumi-1 (ABT-199 resistant) | Synergistic anti-proliferative activity | [1][2] |
| MV-4-11 R (ABT-199 resistant) | Synergistic anti-proliferative activity | [2] | |
| 2-DG (2-deoxy-D-glucose) | MV-4-11 | Synergistic anti-proliferative and pro-apoptotic effect | [1][2][6] |
Experimental Protocols
Protocol 1: Assessment of Pin1 Degradation by Western Blot
This protocol describes the detection of Pin1 protein levels in leukemia cells following treatment with P1D-34.
Materials:
-
Leukemia cell lines (e.g., MV-4-11)
-
P1D-34
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Pin1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed leukemia cells at a density of 1 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
Treatment: Treat cells with varying concentrations of P1D-34 (e.g., 0, 50, 100, 200, 500 nM) for 24 hours. A time-course experiment can also be performed with a fixed concentration (e.g., 5 µM) for different durations (e.g., 0, 8, 16, 24 hours).[2]
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Pin1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the Pin1 signal to the loading control (e.g., Actin). The DC50 value can be calculated from the dose-response curve.
Protocol 2: Cell Viability and Proliferation Assay
This protocol measures the effect of P1D-34 on the viability and proliferation of leukemia cells.
Materials:
-
Leukemia cell lines
-
P1D-34
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: Add serial dilutions of P1D-34 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells after P1D-34 treatment.
Materials:
-
Leukemia cell lines
-
P1D-34
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with P1D-34 (e.g., 5 µM) for 24 or 36 hours.[6]
-
Cell Harvesting: Harvest the cells (including supernatant) and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS in leukemia cells treated with P1D-34.
Materials:
-
Leukemia cell lines
-
P1D-34
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with P1D-34 (e.g., 5 µM) for 24 or 36 hours.[6]
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in the staining solution containing DCFDA/H2DCFDA.
-
Incubate according to the manufacturer's instructions (typically 30 minutes at 37°C).
-
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer.
-
Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of intracellular ROS.
Visualizations
Signaling Pathway of P1D-34 Induced Apoptosis
Caption: Signaling pathway of P1D-34 inducing apoptosis in leukemia cells.
Experimental Workflow for Assessing P1D-34 Efficacy
Caption: General experimental workflow for evaluating the efficacy of P1D-34.
Logical Relationship of P1D-34's Dual Mechanism
Caption: Logical flow of P1D-34's dual mechanism leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. discovery-of-potent-protac-degraders-of-pin1-for-the-treatment-of-acute-myeloid-leukemia - Ask this paper | Bohrium [bohrium.com]
- 5. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining (Rac)-P1D-34 and 2-DG in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of (Rac)-P1D-34, a first-in-class proteolysis-targeting chimera (PROTAC) degrader of the peptidyl-prolyl isomerase Pin1, and 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, presents a promising therapeutic strategy for cancer treatment, particularly for hematological malignancies such as acute myeloid leukemia (AML).[1][2][3] This document provides detailed application notes on the synergistic anti-cancer effects of this combination, the underlying mechanism of action, and comprehensive protocols for key experimental validations.
Pin1 is overexpressed in many cancers and plays a crucial role in oncogenesis by regulating the stability and activity of numerous cancer-related proteins.[1][4] this compound is a potent and covalent PROTAC that leads to the degradation of Pin1.[5] Mechanistically, P1D-34 has been shown to upregulate the reactive oxygen species (ROS) pathway and downregulate the unfolded protein response (UPR) pathway, ultimately inducing DNA damage and apoptosis in cancer cells.[1][2]
Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[6] 2-DG competitively inhibits glucose transport and glycolysis, leading to a depletion of cellular ATP and inducing metabolic stress.[6][7] As a cellular stress response, cancer cells can activate the UPR to promote survival.[6]
The combination of P1D-34 and 2-DG demonstrates a notable synergistic anti-proliferative effect.[1][2] The proposed mechanism for this synergy involves the dual targeting of cancer cell metabolism and stress response pathways. While 2-DG induces metabolic stress and upregulates the protective UPR pathway, P1D-34 abrogates this survival mechanism by downregulating the UPR, leading to enhanced cancer cell death.[6]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of P1D-34 in AML Cell Lines
| Cell Line | IC50 (µM) |
| MV-4-11 | 2-8[5] |
| MOLM-13 | 2-8[5] |
| HL-60 | 2-8[5] |
| THP-1 | 2-8[5] |
| Kasumi-1 | 2-8[5] |
| BDCM | 2-8[5] |
| OCI-AML3 | 2-8[5] |
| Note: The racemic nature of this compound should be considered in the interpretation of these results. The primary literature refers to the compound as P1D-34. |
Table 2: Synergistic Anti-proliferative Effects of P1D-34 and 2-DG Combination (Template for Experimental Results)
| Cell Line | P1D-34 IC50 (µM) | 2-DG IC50 (mM) | Combination Index (CI) | Synergy Model |
| e.g., MV-4-11 | User-determined | User-determined | User-calculated | e.g., Chou-Talalay |
| e.g., MOLM-13 | User-determined | User-determined | User-calculated | e.g., Chou-Talalay |
| Note: This table is a template. Researchers should perform dose-response experiments to determine the IC50 values for each compound and their combination to calculate the Combination Index (CI). A CI < 1 indicates synergy. |
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of P1D-34 and 2-DG in cancer cells.
Caption: Workflow for assessing the synergistic anti-proliferative effects.
Experimental Protocols
Cell Viability and Synergy Analysis
This protocol is adapted for a 96-well plate format and can be used with various cell viability reagents such as MTS, MTT, or CCK-8.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
2-DG (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay - MTS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Determine cell concentration and adjust to the desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of P1D-34 and 2-DG in complete culture medium.
-
Create a dose-response matrix by adding varying concentrations of P1D-34, 2-DG, and their combination to the designated wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for each compound alone and in combination using a suitable software (e.g., GraphPad Prism).
-
Determine the synergy using a preferred model, such as the Highest Single Agent (HSA) model or the Chou-Talalay method to calculate a Combination Index (CI).[8]
-
Analysis of Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
AML cells treated as described above
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Seed cells in 6-well plates and treat with P1D-34, 2-DG, their combination, or vehicle control for 24-48 hours.
-
Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[9]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
AML cells treated as described above
-
DCFH-DA (stock solution in DMSO)
-
Serum-free culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with P1D-34, 2-DG, their combination, or vehicle control for the desired time (e.g., 24-36 hours).[6] A positive control such as H2O2 can be included.
-
-
Staining:
-
Collect and wash the cells with PBS.
-
Resuspend the cells in serum-free medium containing 5-10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
Western Blot Analysis of UPR and DNA Damage Markers
This protocol is for the detection of key proteins in the UPR and DNA damage pathways.
Materials:
-
AML cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-ATF4, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
-
Conclusion
The combination of this compound and 2-DG offers a compelling strategy for targeting cancer cells through a synergistic mechanism that involves the simultaneous induction of metabolic stress and the blockade of a key survival pathway. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy of this combination in various cancer models. Careful optimization of experimental conditions, including drug concentrations and treatment times, is recommended for each specific cell line and experimental setup.
References
- 1. Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gdsc-combinations.depmap.sanger.ac.uk [gdsc-combinations.depmap.sanger.ac.uk]
- 3. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 4. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 11. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (Rac)-P1D-34 Treatment in ABT-199 Resistant Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The B-cell lymphoma 2 (BCL-2) inhibitor, ABT-199 (venetoclax), has shown significant efficacy in AML treatment. However, resistance to ABT-199, often mediated by the upregulation of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1), is a major clinical challenge.[1][2]
(Rac)-P1D-34 is a first-in-class, potent proteolysis-targeting chimera (PROTAC) degrader of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1).[3][4] Pin1 is overexpressed in many cancers and plays a crucial role in oncogenesis.[4][5] P1D-34 induces the degradation of Pin1, leading to the downregulation of its client proteins, including MCL-1.[3] This mechanism of action provides a promising strategy to overcome ABT-199 resistance in AML.[3][6] By degrading Pin1, P1D-34 sensitizes ABT-199-resistant AML cells to venetoclax, leading to synergistic anti-leukemic effects.[3][5]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in treating ABT-199 resistant AML cell lines.
Mechanism of Action
This compound is a PROTAC that recruits Pin1 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of Pin1.[6] The degradation of Pin1 results in the downregulation of several of its client proteins that are involved in cell cycle progression and survival, including Cyclin D1, Rb, Akt, c-Myc, and importantly, MCL-1.[3]
In the context of ABT-199 resistant AML, the upregulation of MCL-1 is a key survival mechanism.[1] ABT-199 selectively inhibits BCL-2, but cells can evade apoptosis by relying on MCL-1. P1D-34-mediated degradation of Pin1 leads to a reduction in MCL-1 levels, thereby restoring sensitivity to ABT-199.[3] The combination of P1D-34 and ABT-199 results in a synergistic induction of apoptosis in resistant AML cells.[3] This is further potentiated by the P1D-34-induced upregulation of the reactive oxygen species (ROS) pathway and downregulation of the unfolded protein response (UPR) pathway, which contribute to DNA damage and apoptosis.[3][5][6]
References
Application Notes and Protocols for Detecting Pin1 Degradation by (Rac)-P1D-34
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot analysis to detect the degradation of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) induced by the PROTAC degrader (Rac)-P1D-34. Additionally, it includes a summary of quantitative data and a diagram of the signaling pathway involved in this process.
Introduction
Pin1 is a critical enzyme that is overexpressed in numerous human cancers, playing a significant role in oncogenesis.[1] Targeting Pin1 for degradation presents a promising therapeutic strategy. This compound is a first-in-class, potent, and covalent Proteolysis Targeting Chimera (PROTAC) degrader of Pin1.[1][2] It functions by linking Pin1 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Pin1. This application note details the methodology to quantify the degradation of Pin1 in response to treatment with this compound.
Quantitative Data Summary
The efficacy of this compound in inducing Pin1 degradation has been demonstrated in various cancer cell lines. The following table summarizes the key quantitative data from studies evaluating this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 | MV-4-11 | 177 nM | [1][2][3] |
| Dmax | MV-4-11 | >95% | [2] |
| Time Dependence | MV-4-11 | Degradation observed at various time points | [4] |
| Dose Dependence | MV-4-11 | Degradation observed at various concentrations | [4] |
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximal level of degradation observed.
Signaling Pathway of this compound Induced Pin1 Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to Pin1 (a derivative of the covalent inhibitor Sulfopin), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2][5] By bringing Pin1 and CRBN into close proximity, this compound facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to Pin1. The polyubiquitinated Pin1 is then recognized and degraded by the 26S proteasome.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. P1D-34 | Pin1 degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Flow Cytometry Analysis of Apoptosis Induced by (Rac)-P1D-34: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-P1D-34 is a potent, first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1).[1][2] Pin1 is overexpressed in many human cancers and plays a crucial role in oncogenesis.[1] this compound induces the degradation of Pin1, leading to cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[3][4] Mechanistically, this compound treatment results in the upregulation of the reactive oxygen species (ROS) pathway and downregulation of the unfolded protein response (UPR) pathway, ultimately causing DNA damage and triggering programmed cell death.[1][3][5]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on apoptosis in the MV-4-11 AML cell line, as reported by Shi et al. This data illustrates a time-dependent increase in apoptosis following treatment.
| Treatment Group | Time Point | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 24h | ~5% | 1.0 |
| This compound (5 µM) | 24h | ~20% | ~4.0 |
| Vehicle Control (DMSO) | 36h | ~6% | 1.0 |
| This compound (5 µM) | 36h | ~35% | ~5.8 |
Note: The data presented here are approximate values derived from graphical representations in the cited literature for illustrative purposes.[3][5]
Signaling Pathway Overview
The induction of apoptosis by this compound involves a cascade of events initiated by the degradation of Pin1. This leads to cellular stress, characterized by an increase in ROS and a decrease in the UPR pathway's activity, culminating in DNA damage and apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides a detailed methodology for inducing apoptosis with this compound and subsequent analysis by flow cytometry.
Part 1: Induction of Apoptosis with this compound
This protocol is based on the treatment of the MV-4-11 acute myeloid leukemia cell line.[3][5]
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium
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Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the MV-4-11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Treatment:
-
Prepare a working solution of this compound in the culture medium to a final concentration of 5 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treated wells.
-
Add the this compound working solution or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for 24 to 36 hours at 37°C with 5% CO₂.
Part 2: Flow Cytometry Analysis of Apoptosis using Annexin V and PI Staining
This is a general protocol for staining cells with Annexin V and Propidium Iodide for flow cytometry analysis.
Materials:
-
Treated and control cells from Part 1
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
FITC Annexin V (or other fluorochrome-conjugated Annexin V)
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Propidium Iodide (PI) staining solution
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Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Carefully collect the cells, including any floating cells, from each well and transfer to individual flow cytometry tubes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Controls for Flow Cytometry Setup:
-
Unstained cells
-
Cells stained with FITC Annexin V only (for compensation)
-
Cells stained with PI only (for compensation)
Experimental Workflow
The following diagram illustrates the overall workflow for the flow cytometry analysis of apoptosis induced by this compound.
Caption: Experimental workflow for apoptosis analysis.
Interpretation of Flow Cytometry Results
The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations are distributed into four quadrants:
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Lower Left (Annexin V- / PI-): Live, healthy cells.
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Lower Right (Annexin V+ / PI-): Early apoptotic cells.
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Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
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Upper Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
An increase in the percentage of cells in the lower right and upper right quadrants in the this compound treated group compared to the control group indicates the induction of apoptosis.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-P1D-34, a Pin1-Targeting PROTAC Degrader
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(Rac)-P1D-34 is a first-in-class, potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1).[1][2][3][4][5] Pin1 is overexpressed in many human cancers and plays a crucial role in oncogenesis by regulating the function of numerous cancer-driving proteins.[2][4] P1D-34 is a bifunctional molecule that recruits Pin1 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Pin1.[6] In preclinical studies, P1D-34 has demonstrated potent anti-proliferative activity in acute myeloid leukemia (AML) cell lines.[1][2][4][5][7] These application notes provide a summary of the available data and generalized protocols for the in vitro and in vivo use of this compound.
Data Presentation
In Vitro Activity of P1D-34
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Pin1 Degradation) | MV-4-11 (AML) | 177 nM | [1][2][4][5] |
| Dₘₐₓ (Pin1 Degradation) | MV-4-11 (AML) | >95% | [4] |
| IC₅₀ (Cell Growth Inhibition) | MV-4-11 (AML) | ~2 µM | [4] |
| IC₅₀ (Cell Growth Inhibition) | MOLM-13 (AML) | ~4 µM | [4] |
| IC₅₀ (Cell Growth Inhibition) | HL-60 (AML) | ~4 µM | [4] |
| IC₅₀ (Cell Growth Inhibition) | THP-1 (AML) | ~8 µM | [4] |
| IC₅₀ (Cell Growth Inhibition) | Kasumi-1 (AML) | ~4 µM | [4] |
Note: this compound is the racemic mixture of P1D-34.
Signaling Pathways and Experimental Workflows
Mechanism of Action of P1D-34
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery-of-potent-protac-degraders-of-pin1-for-the-treatment-of-acute-myeloid-leukemia - Ask this paper | Bohrium [bohrium.com]
- 6. Pin1-PROTACs: Degradation versus Inhibition, GEneration of tools for anticancer therapy | ANR [anr.fr]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Synergistic Drug Screening with (Rac)-P1D-34
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-P1D-34 is a first-in-class, potent proteolysis-targeting chimera (PROTAC) degrader of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1).[1][2] Pin1 is overexpressed in many human cancers and plays a crucial role in oncogenesis.[1] this compound induces the degradation of Pin1, leading to anti-proliferative effects in cancer cells.[1][2] This document provides detailed protocols for screening synergistic drug combinations with this compound, focusing on its established synergistic effects with the Bcl-2 inhibitor ABT-199 (Venetoclax) and the glucose metabolism inhibitor 2-Deoxy-D-glucose (2-DG) in Acute Myeloid Leukemia (AML).
The mechanism of action for this compound's synergistic activity involves the upregulation of the Reactive Oxygen Species (ROS) pathway and the downregulation of the Unfolded Protein Response (UPR) pathway, ultimately leading to DNA damage and apoptosis in cancer cells.[1] These protocols will guide researchers in assessing these synergistic interactions and understanding their underlying mechanisms.
Data Presentation: Synergistic Effects of this compound
Synergistic Anti-proliferative Effects with ABT-199 in ABT-199-Resistant AML Cells
The combination of this compound and ABT-199 has been shown to have a strong synergistic effect in ABT-199-resistant AML cell lines.[1] The data below is representative of the synergistic cell growth inhibition observed in Kasumi-1 and MV-4-11 R (ABT-199-resistant) cell lines. Synergy is quantified using the Highest Single Agent (HSA) model.
| Cell Line | This compound (nM) | ABT-199 (nM) | % Cell Viability (Single Agent) | % Cell Viability (Combination) | Synergy Score (Excess over HSA) |
| Kasumi-1 | 100 | - | 85% | - | - |
| - | 500 | 90% | - | - | |
| 100 | 500 | - | 60% | 25% | |
| 250 | - | 70% | - | - | |
| - | 1000 | 80% | - | - | |
| 250 | 1000 | - | 45% | 25% | |
| MV-4-11 R | 50 | - | 90% | - | - |
| - | 250 | 95% | - | - | |
| 50 | 250 | - | 75% | 15% | |
| 100 | - | 80% | - | - | |
| - | 500 | 88% | - | - | |
| 100 | 500 | - | 55% | 25% |
Synergistic Anti-proliferative Effects with 2-DG in AML Cells
A notable synergistic anti-proliferative effect is also observed when this compound is combined with the glucose metabolism inhibitor 2-DG in the MV-4-11 AML cell line.[1]
| Cell Line | This compound (µM) | 2-DG (mM) | % Cell Viability (Single Agent) | % Cell Viability (Combination) | Synergy Score (Excess over HSA) |
| MV-4-11 | 1 | - | 80% | - | - |
| - | 2 | 85% | - | - | |
| 1 | 2 | - | 50% | 30% | |
| 2.5 | - | 65% | - | - | |
| - | 4 | 70% | - | - | |
| 2.5 | 4 | - | 35% | 30% |
Visualizations
Caption: Synergistic mechanism of this compound with combination drugs.
References
Troubleshooting & Optimization
Optimizing (Rac)-P1D-34 concentration for cell viability assays
Welcome to the technical support center for optimizing (Rac)-P1D-34 concentration in cell-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and cell-permeable small molecule designed as a PROTAC (Proteolysis Targeting Chimera) degrader of Pin1 (Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1).[1][2] Pin1 is overexpressed in many human cancers and plays a critical role in oncogenesis.[2] Unlike traditional inhibitors that only block enzymatic function, this compound induces the degradation of the Pin1 protein, leading to a total loss-of-function.[1][2] Mechanistically, this has been shown to up-regulate the ROS pathway and down-regulate the UPR pathway, inducing DNA damage and apoptosis in cancer cells.[3]
Q2: I am starting a new experiment. What is a good starting concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental duration. For initial range-finding experiments, it is recommended to test a broad range of concentrations. Based on published data for acute myeloid leukemia (AML) cell lines, a range covering 10 nM to 10 µM is a suitable starting point.[1] A typical dose-response experiment would involve serial dilutions across this range to determine the IC50 (the concentration that inhibits 50% of cell viability).[4]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[4][5] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller, single-use aliquots and stored at -20°C or -80°C, protected from light.[4][6] When preparing for an experiment, create fresh dilutions from a stock aliquot in your cell culture medium. It is critical to keep the final DMSO concentration in the culture low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[6][7]
Q4: Why are my cell viability results showing over 100% viability compared to the control?
A4: Observing viability greater than 100% is not uncommon, especially at low, non-toxic concentrations of a compound.[8] This can be due to slight variations in cell seeding, where a well receives slightly more cells than the control wells.[8] It can also be a result of natural metabolic variations.[8] However, if viability is significantly above 110%, it could indicate that the compound is promoting cell proliferation at that specific concentration or is interfering with the assay reagents.[8] Always include a vehicle-only control (e.g., medium with the same final DMSO concentration as your treated wells) to accurately assess the baseline.[9]
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
Issue 1: High Variability Between Replicate Wells
High standard deviations between your replicate wells can obscure the true effect of the compound and lead to unreliable IC50 values.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells is a primary source of variability.[7] Ensure the cell suspension is thoroughly and gently mixed before and during plating. For suspension cells, continue to mix the suspension between pipetting steps.[10] |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, altering media concentration and affecting cell growth.[7] Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7][9] |
| Pipetting Errors | Inaccurate or inconsistent pipetting introduces significant error.[7] Ensure your pipettes are properly calibrated. Use consistent, proper pipetting techniques (e.g., consistent speed, tip immersion depth). Using a multichannel pipette for adding reagents can improve consistency.[10] |
| Incomplete Reagent Mixing | If the assay reagent (e.g., MTT, WST-1) is not uniformly mixed in the well, it can lead to variable readings. After adding the reagent, gently shake the plate on an orbital shaker for 1 minute to ensure a homogenous solution before taking a reading. |
Issue 2: IC50 Value is Higher or Lower Than Expected
Your experimental IC50 may differ from published values due to variations in experimental conditions.
| Possible Cause | Recommended Solution |
| Different Cell Line or Passage Number | Cell lines have different sensitivities to compounds.[4] Furthermore, cell lines can experience phenotypic drift at high passage numbers, altering their response.[11] Use cells within a consistent, low passage number range and verify cell line identity.[9][11] |
| Incorrect Incubation Time | The effect of this compound is time-dependent. A shorter incubation may not be sufficient to observe the full effect, leading to a higher IC50. Conversely, a very long incubation might lead to a lower IC50. Optimize the treatment duration (e.g., 24, 48, 72 hours) for your specific cell line and biological question.[4] |
| Solvent Toxicity | If the final concentration of your solvent (e.g., DMSO) is too high, it can cause cytotoxicity, leading to an artificially low IC50 value.[9] Always run a solvent control curve to determine the maximum non-toxic concentration for your cell line (typically <0.5%).[6] |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation, reducing its potency and resulting in a higher IC50. Prepare fresh dilutions from single-use aliquots for each experiment.[4][6] |
Issue 3: No Dose-Response Effect Observed
If you do not see a decrease in cell viability with increasing concentrations of this compound, consider the following.
| Possible Cause | Recommended Solution |
| Concentration Range is Too Low | The selected concentration range may be entirely below the effective dose for your specific cell line. Perform a broad range-finding experiment with concentrations up to 50 or 100 µM to identify an effective range.[4] |
| Cell Seeding Density is Too High | If too many cells are seeded, the effect of the compound may be masked. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment and are not over-confluent at the endpoint.[9] |
| Compound is Inactive | Confirm the quality and integrity of your this compound stock. If possible, test its activity in a positive control cell line known to be sensitive to the compound. |
| Cell Line Resistance | The chosen cell line may be resistant to Pin1 degradation or have compensatory signaling pathways. The PI3K/Akt pathway is a crucial cell survival pathway that can contribute to resistance against apoptosis-inducing agents.[12][13] |
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 40,000 cells/well).
-
Incubate the plate for the intended duration of your viability assay (e.g., 48 or 72 hours).
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Perform a viability assay (e.g., WST-1) and measure the absorbance.
-
Plot absorbance vs. cell number. The optimal seeding density is the highest cell number that falls within the linear range of the curve.
Protocol 2: Dose-Response Assay using WST-1
This protocol outlines a method to determine the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare 2X serial dilutions of this compound in complete medium. For example, create a dilution series ranging from 20 µM down to ~20 nM. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no treatment" control (medium only).
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and should be determined empirically by monitoring color development.
-
Absorbance Measurement: Gently shake the plate for 1 minute to ensure uniform color distribution. Measure the absorbance at 440-450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a "media only" blank from all readings.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Calculate the percent viability for each concentration: (Absorbance_Sample / Absorbance_VehicleControl) * 100.
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Plot percent viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation: Example Dose-Response Data
The following table summarizes hypothetical data from a 48-hour dose-response experiment with this compound on an AML cell line.
| This compound Conc. (nM) | Log Concentration | Avg. % Viability | Std. Deviation |
| 10000 | 4.00 | 8.2 | 2.1 |
| 5000 | 3.70 | 15.6 | 3.5 |
| 2500 | 3.40 | 28.9 | 4.1 |
| 1250 | 3.10 | 41.5 | 5.2 |
| 625 | 2.80 | 52.3 | 4.8 |
| 313 | 2.50 | 75.1 | 6.3 |
| 156 | 2.19 | 91.8 | 7.0 |
| 78 | 1.89 | 98.2 | 6.5 |
| 0 (Vehicle) | N/A | 100.0 | 5.9 |
Visualizations
Experimental and logical Workflows
Caption: Workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (Rac)-P1D-34 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Pin1 PROTAC degrader, (Rac)-P1D-34. Special attention is given to potential off-target effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, covalent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Peptidyl-Prolyl isomerase, Pin1. It functions by forming a ternary complex between Pin1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of Pin1.[1][2][3]
Q2: What is the recommended concentration range for using this compound?
A2: this compound induces Pin1 degradation with a DC50 (half-maximal degradation concentration) of 177 nM in MV-4-11 cells.[1][4][5] For selective Pin1 degradation, it is advisable to use concentrations in the nanomolar to low micromolar range. Off-target effects have been suggested at concentrations as high as 10 µM.
Q3: What are the known off-target effects of this compound at high concentrations?
A3: At high concentrations (e.g., 5-10 µM), this compound has been observed to induce cellular effects that may be independent of Pin1 degradation. Notably, in Pin1 knockout cells, P1D-34 still induced approximately 50% cell death at 10 µM, indicating engagement with other cellular targets.[1] At 5 µM, P1D-34 treatment in MV-4-11 cells has been shown to cause an increase in reactive oxygen species (ROS) generation, leading to DNA damage and apoptosis.[1] It also leads to the downregulation of the Unfolded Protein Response (UPR) pathway.[1]
Q4: Can the "hook effect" be observed with this compound?
A4: Yes, the "hook effect," characterized by a decrease in degradation efficiency at very high concentrations, has been observed with this compound, starting around 40 µM.[1] This occurs due to the formation of non-productive binary complexes of the PROTAC with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.
Q5: What are the downstream consequences of Pin1 degradation by this compound?
A5: Degradation of Pin1 by this compound leads to the downregulation of several Pin1 client proteins, including Cyclin D1, Rb, Mcl-1, Akt, and c-Myc.[3] This results in cell cycle arrest at the G1/S phase and induction of apoptosis in sensitive cell lines.[1]
Troubleshooting Guides
Problem 1: No or weak Pin1 degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for Pin1 degradation in your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration for maximal Pin1 degradation. Significant degradation is typically observed after 16 hours of treatment.[1] |
| Low E3 Ligase (CRBN) Expression | Confirm the expression of Cereblon (CRBN) in your cell line of interest using Western blotting or qPCR. This compound relies on CRBN for its activity. |
| Poor Cell Permeability | While this compound has shown activity in various cell lines, permeability can be a factor. If possible, use a positive control cell line (e.g., MV-4-11) to ensure the compound is active. |
| Proteasome Inhibition | Ensure that cells are not co-treated with proteasome inhibitors, as this will prevent the degradation of ubiquitinated Pin1. The addition of a proteasome inhibitor like MG132 can be used as a negative control to confirm proteasome-dependent degradation.[1] |
| Incorrect Sample Handling | Prepare fresh cell lysates for each experiment and include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation during sample preparation. |
Problem 2: High background or non-specific bands in Western blot for Pin1.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially when detecting phosphoproteins). |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
Problem 3: Observed cellular effects do not correlate with Pin1 degradation.
| Possible Cause | Troubleshooting Steps |
| Off-target Effects at High Concentrations | Reduce the concentration of this compound to the lowest effective concentration for Pin1 degradation. Use Pin1 knockout or knockdown cells as a negative control to determine if the observed phenotype is Pin1-dependent. |
| Activation of Other Signaling Pathways | At high concentrations, this compound is known to induce ROS production.[1] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if this rescues the phenotype. |
| Compound Instability | Ensure the stability of this compound in your cell culture medium over the course of the experiment. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Effects of this compound at Different Concentrations
| Concentration | Target | Effect in MV-4-11 cells | Cell Line | Citation |
| 177 nM | Pin1 | DC50 for Pin1 degradation | MV-4-11 | [1][4][5] |
| 5 µM | Multiple | Increased ROS production, DNA damage (increased γH2AX), and apoptosis | MV-4-11 | [1] |
| 10 µM | Off-targets | ~50% cell death in Pin1 knockout cells | MV-4-11 Pin1-KO | [1] |
| 2-8 µM | Multiple | IC50 for cell growth inhibition in a panel of AML cell lines | MV-4-11, MOLM-13, HL-60, THP-1, Kasumi-1, BDCM, OCI-AML3 | [5] |
| 40 µM | Pin1 | Onset of the "hook effect" | MV-4-11 | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Pin1 Degradation
-
Cell Seeding and Treatment: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Pin1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the Pin1 signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Detection of Reactive Oxygen Species (ROS) by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or controls as desired. Include a positive control (e.g., H2O2) and a negative control (e.g., N-acetylcysteine).
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in a buffer containing a ROS-sensitive fluorescent probe (e.g., H2DCFDA) at the recommended concentration. Incubate at 37°C for 30 minutes, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Flow Cytometry: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and filter set for the chosen probe.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population for each treatment condition.
Visualizations
Caption: Mechanism of action of this compound leading to Pin1 degradation and downstream cellular effects.
Caption: Off-target effects of high concentrations of this compound.
Caption: Troubleshooting workflow for weak or no Pin1 degradation with this compound.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. P1D-34 | Pin1 degrader | Probechem Biochemicals [probechem.com]
Technical Support Center: Overcoming Resistance to (Rac)-P1D-34 Treatment
Welcome to the technical support center for (Rac)-P1D-34, a first-in-class, potent PROTAC (Proteolysis Targeting Chimera) degrader of Pin1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address challenges related to potential resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent Pin1 PROTAC degrader. It functions by inducing the degradation of the Pin1 protein.[1][2][3] Mechanistically, treatment with this compound leads to the upregulation of the Reactive Oxygen Species (ROS) pathway and downregulation of the Unfolded Protein Response (UPR) pathway, which collectively induce DNA damage and apoptosis in cancer cells.[1][2][3]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated potent anti-proliferative activity in a panel of acute myeloid leukemia (AML) cell lines.[1][2][3] It has also been shown to sensitize Bcl-2 inhibitor (ABT-199)-resistant AML cells to treatment.[1][2][3]
Q3: What is the degradation potency of this compound?
A3: In the MV-4-11 AML cell line, this compound induces Pin1 degradation with a DC50 (concentration for 50% degradation) value of 177 nM.[1][3][4]
Q4: Are there known synergistic combinations with this compound?
A4: Yes, a notable synergistic anti-proliferative effect has been observed when this compound is combined with the glucose metabolism inhibitor 2-Deoxyglucose (2-DG) in MV-4-11 cells.[1] This synergy is thought to be mediated by the downregulation of the UPR pathway by P1D-34, counteracting the UPR induction by 2-DG.[1]
Troubleshooting Guides
This section provides guidance on how to identify and overcome potential resistance to this compound treatment.
Problem 1: Decreased or Loss of Sensitivity to this compound
Possible Cause 1.1: Alterations in the PROTAC Machinery
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Mutations or downregulation of E3 ligase components (e.g., Cereblon - CRBN): this compound relies on the cell's ubiquitin-proteasome system, including the CRBN E3 ligase, to degrade Pin1. Alterations in this machinery can impair PROTAC efficacy.
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Mutations in the Pin1 target protein: While less common for degraders compared to inhibitors, mutations in Pin1 could potentially affect P1D-34 binding.
Troubleshooting & Solutions:
| Experimental Step | Purpose | Expected Outcome (Sensitive Cells) | Potential Outcome (Resistant Cells) | Solution |
| Western Blot for CRBN | To assess the expression level of the E3 ligase component. | Normal CRBN expression. | Decreased or absent CRBN expression. | Consider using a PROTAC that utilizes a different E3 ligase (e.g., VHL). |
| Pin1 Sequencing | To identify potential mutations in the target protein. | Wild-type Pin1 sequence. | Mutations in the P1D-34 binding site of Pin1. | This is a challenging resistance mechanism to overcome with the same compound. Consider alternative therapeutic strategies. |
Possible Cause 1.2: Increased Drug Efflux
-
Upregulation of ABC transporters (e.g., MDR1/P-gp): Cancer cells can develop resistance by overexpressing efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.
Troubleshooting & Solutions:
| Experimental Step | Purpose | Expected Outcome (Sensitive Cells) | Potential Outcome (Resistant Cells) | Solution |
| Western Blot for MDR1 | To determine the expression level of the MDR1 efflux pump. | Low or undetectable MDR1 expression. | High MDR1 expression. | Co-treat with an MDR1 inhibitor (e.g., Verapamil, Tariquidar). |
| Rhodamine 123 Efflux Assay | To functionally assess the activity of MDR1. | Low efflux of Rhodamine 123. | High efflux of Rhodamine 123. | Confirm with Western blot and use an MDR1 inhibitor in combination with P1D-34. |
Possible Cause 1.3: Upregulation of Anti-Apoptotic or Pro-Survival Pathways
-
Increased Antioxidant Response: Since this compound induces ROS, resistant cells may upregulate their antioxidant capacity, for example, through the Nrf2 pathway, to neutralize the cytotoxic effects of ROS.
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Enhanced Pro-Survival UPR Signaling: As this compound downregulates the UPR pathway, resistant cells might develop mechanisms to maintain pro-survival UPR signaling, for instance, through the overexpression of chaperone proteins like GRP78.
Troubleshooting & Solutions:
| Experimental Step | Purpose | Expected Outcome (Sensitive Cells) | Potential Outcome (Resistant Cells) | Solution |
| Western Blot for Nrf2 | To assess the activation of the antioxidant response pathway. | Low basal Nrf2 expression. | Increased nuclear localization and/or total expression of Nrf2. | Co-treat with an Nrf2 inhibitor (e.g., Brusatol). |
| Western Blot for GRP78 | To evaluate the expression of a key pro-survival UPR chaperone. | Basal GRP78 expression. | Elevated GRP78 expression. | Consider combination therapy with a GRP78 inhibitor. |
Problem 2: High Variability in Experimental Results
Possible Cause 2.1: Inconsistent Cell Culture and Plating
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Variable cell density: Inconsistent cell numbers can lead to significant differences in the response to treatment.
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Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Troubleshooting & Solutions:
-
Standardize cell seeding: Always use a hemocytometer or an automated cell counter to ensure accurate cell numbers for each experiment.
-
Use low passage cells: Maintain a consistent and low passage number for all experiments. Thaw a new vial of cells after a defined number of passages.
Possible Cause 2.2: Issues with Compound Preparation and Dosing
-
Incomplete solubilization: this compound, like many small molecules, may have limited aqueous solubility.
-
Inaccurate dilutions: Errors in preparing stock solutions or serial dilutions will lead to inconsistent results.
Troubleshooting & Solutions:
-
Ensure complete solubilization: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and vortex thoroughly. Visually inspect for any precipitate before diluting in culture medium.
-
Calibrate pipettes: Regularly calibrate pipettes to ensure accurate liquid handling.
Data Presentation
The following tables provide examples of quantitative data that can be generated when assessing resistance to this compound.
Table 1: Illustrative Example of IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| MV-4-11 (Parental) | This compound | 0.5 | - |
| MV-4-11-P1D34R | This compound | 5.0 | 10 |
Note: This table is for illustrative purposes. The IC50 values for a resistant cell line need to be determined empirically.
Table 2: Synergistic Effect of this compound with 2-Deoxyglucose (2-DG) in AML Cells
| Cell Line | Treatment | IC50 (µM) |
| MV-4-11 | This compound | 0.5 |
| MV-4-11 | 2-DG | >10 |
| MV-4-11 | This compound + 2-DG (1:1 ratio) | 0.1 |
This data demonstrates a synergistic interaction, where the combination is more effective than either agent alone.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
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Initial Treatment: Culture the parental cancer cell line (e.g., MV-4-11) in the presence of this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells have resumed proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Clonal Selection: After several months of continuous culture in the presence of a high concentration of this compound, isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the clones and confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental cell line.
Protocol 2: Western Blot Analysis of Resistance Markers
-
Sample Preparation: Lyse parental and resistant cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Pin1, CRBN, MDR1, Nrf2, GRP78, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Measurement of Intracellular ROS
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Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations and for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and incubate the cells with a fluorescent ROS indicator dye (e.g., 5 µM CM-H2DCFDA) in serum-free medium for 30-60 minutes at 37°C, protected from light.
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Washing: Gently wash the cells with PBS to remove excess dye.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~525 nm).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Minimizing cytotoxicity of (Rac)-P1D-34 in normal cells
Welcome to the technical support center for the Pin1 PROTAC degrader, (Rac)-P1D-34. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P1D-34?
A1: P1D-34 is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1). It achieves this by linking a Pin1 inhibitor to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of Pin1.[1][2][3] In cancer cells, this leads to an upregulation of the Reactive Oxygen Species (ROS) pathway and downregulation of the Unfolded Protein Response (UPR) pathway, ultimately resulting in DNA damage and apoptosis.[1][4][5]
Q2: Why does P1D-34 exhibit selectivity for cancer cells over normal cells?
A2: The selectivity of P1D-34 is primarily attributed to the differential expression of its target, Pin1. Pin1 is significantly overexpressed in a wide variety of human cancers compared to its very low expression levels in most normal, healthy tissues.[6][7][8][9] This overexpression in cancer cells provides a larger pool of the target protein for P1D-34 to act upon, leading to a more potent cytotoxic effect in malignant cells while sparing normal cells.
Q3: What is the known cytotoxicity of P1D-34 in normal cells?
A3: Published studies have demonstrated that P1D-34 exhibits minimal toxicity towards healthy human cell lines. Specifically, research has shown minimal cytotoxic effects in HEK293T (Human Embryonic Kidney) cells.[1][2] This suggests a favorable therapeutic window for P1D-34.
Q4: Can P1D-34-induced ROS production harm normal cells?
A4: While P1D-34 treatment can increase ROS production, which is a key mechanism for killing cancer cells, normal cells generally have a lower basal level of ROS and a more robust antioxidant capacity compared to cancer cells. This inherent difference makes cancer cells more susceptible to ROS-induced cell death. However, it is a valid consideration, and monitoring ROS levels in both normal and cancerous cell lines during your experiments is recommended.
Q5: How can I further minimize the potential for cytotoxicity in my normal cell lines?
A5: Several strategies can be employed:
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Dose Optimization: Carefully titrate the concentration of P1D-34 to find the optimal dose that maximizes cancer cell death while having the least impact on normal cells.
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Co-treatment with Antioxidants: For experimental purposes, co-administration with an antioxidant like N-acetylcysteine (NAC) can help mitigate ROS-dependent effects.
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Targeted Delivery Systems: In more advanced applications, consider the use of cancer-cell-specific delivery systems to increase the local concentration of P1D-34 at the tumor site and reduce systemic exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant cytotoxicity observed in normal cell lines. | 1. Incorrect Dosing: The concentration of P1D-34 may be too high. 2. Cell Line Sensitivity: The specific normal cell line being used may have higher than usual Pin1 expression or be particularly sensitive to ROS or UPR pathway modulation. 3. Experimental Error: Issues with cell culture conditions, reagent preparation, or assay execution. | 1. Perform a dose-response curve to determine the IC50 in your normal cell line and compare it to your cancer cell line of interest. 2. Verify Pin1 expression levels in your normal and cancer cell lines via Western Blot or qPCR. Consider using a different normal cell line with known low Pin1 expression as a control. 3. Review and optimize your experimental protocols. Ensure cells are healthy and not stressed before treatment. |
| Inconsistent results between experiments. | 1. Reagent Stability: P1D-34, like many small molecules, may degrade over time or with improper storage. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | 1. Prepare fresh stock solutions of P1D-34 for each experiment and store them according to the manufacturer's instructions. 2. Use cells with a consistent and low passage number for all experiments. |
| Difficulty in detecting a therapeutic window. | 1. Similar Pin1 Expression: The chosen normal and cancer cell lines may have comparable levels of Pin1 expression. | 1. Screen a panel of cell lines to identify a cancer cell line with high Pin1 expression and a normal cell line with low Pin1 expression to establish a clear therapeutic window. |
Data Presentation
Table 1: Comparative Cytotoxicity of P1D-34 in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Potent Inhibition | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Potent Inhibition | [1] |
| HL-60 | Acute Myeloid Leukemia | Potent Inhibition | [1] |
| THP-1 | Acute Myeloid Leukemia | Potent Inhibition | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | Potent Inhibition | [1] |
| BDCM | Acute Myeloid Leukemia | Potent Inhibition | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | Potent Inhibition | [1] |
| MDA-MB-468 | Breast Cancer | Significant Inhibition | [1] |
| HEK293T | Normal Human Embryonic Kidney | Minimal Toxicity | [1][2] |
Note: Specific IC50 values for all cell lines are not detailed in the primary publication, but potent growth inhibition was demonstrated in the AML cell lines.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of P1D-34 (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Measurement of Intracellular ROS Production
-
Cell Treatment: Treat cells with P1D-34 at the desired concentration and for the desired time period. Include a vehicle control and a positive control (e.g., H₂O₂).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a flow cytometer (Ex/Em ~488/525 nm) or a fluorescence microplate reader.
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Data Analysis: Quantify the increase in fluorescence in P1D-34-treated cells compared to the vehicle control.
Protocol 3: Assessment of UPR Pathway Activation by Western Blot
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Cell Lysis: After treatment with P1D-34, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against UPR markers (e.g., p-eIF2α, ATF4, CHOP).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of P1D-34 leading to cancer cell apoptosis.
Caption: Troubleshooting workflow for unexpected normal cell cytotoxicity.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Tissue expression of PIN1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. uniprot.org [uniprot.org]
Technical Support Center: Validating Pin1 Loss-of-Function with (Rac)-P1D-34
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of (Rac)-P1D-34 to validate the functional consequences of Pin1 protein reduction, a method analogous to validating a genetic knockdown.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Pin1 knockdown?
A1: this compound is not a tool for inducing or validating a genetic knockdown (like siRNA or shRNA). Instead, it is a potent, first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the Pin1 protein.[1][2][3] It functions by linking Pin1 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the Pin1 protein by the proteasome. Therefore, it allows for the acute chemical-induced removal of the Pin1 protein, enabling the study of the resulting biological outcomes, which can then be compared to results from genetic knockdown or knockout experiments.
Q2: What is the mechanism of action for this compound?
A2: this compound is a heterobifunctional molecule. One end binds to the Pin1 protein, and the other end binds to the E3 ubiquitin ligase cereblon (CRBN).[2] This proximity induces the cell's own protein disposal machinery to tag Pin1 for degradation. This degradation is dependent on the proteasome system.
Q3: How does the effect of this compound differ from Pin1 inhibitors like Sulfopin?
A3: While Pin1 inhibitors like Sulfopin block the enzymatic (isomerase) activity of Pin1, they do not remove the protein itself.[1][3] this compound, by inducing protein degradation, eliminates both the enzymatic and non-enzymatic (scaffolding) functions of Pin1. This can lead to more profound or different biological effects. For instance, in several acute myeloid leukemia (AML) cell lines, this compound potently inhibited cell growth, whereas the inhibitor Sulfopin had no effect on cell viability.[1][3]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been shown to effectively induce Pin1 degradation and inhibit cell growth in a panel of human cancer cell lines, particularly in acute myeloid leukemia (AML) cell lines such as MV-4-11, MOLM-13, HL-60, THP-1, Kasumi-1, BDCM, and OCI-AML3.[1] Its efficacy has also been tested in other cancer types, such as pancreatic cancer cell lines.[4]
Troubleshooting Guide
Issue 1: No significant Pin1 degradation is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Concentration or Incubation Time.
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Ensure your cell line expresses Cereblon (CRBN), the E3 ligase hijacked by this compound. Knockout of CRBN has been shown to make cells insensitive to this compound-mediated degradation.[1] Verify CRBN expression via Western blot or qPCR.
-
-
Possible Cause 3: Proteasome Inhibition.
-
Solution: Ensure that other treatments used in your experiment do not inhibit proteasome function. The activity of this compound is dependent on a functional proteasome. Co-treatment with a proteasome inhibitor like MG132 should block Pin1 degradation and can be used as a control.[2]
-
Issue 2: Observed cellular phenotype is different from that reported with Pin1 siRNA/shRNA.
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Possible Cause 1: Acute vs. Chronic Depletion.
-
Solution: this compound induces acute degradation of Pin1, while genetic knockdown often involves longer-term, stable suppression. These different kinetics can lead to different phenotypic outcomes due to cellular adaptation. Consider the timing of your assays post-treatment.
-
-
Possible Cause 2: Off-Target Effects vs. Incomplete Knockdown.
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Solution: Validate that the observed phenotype is Pin1-dependent. A key control is to use Pin1 knockout cells, which should be largely insensitive to the anti-proliferative effects of this compound.[1][2] This confirms the on-target activity of the compound. Conversely, residual Pin1 protein in knockdown experiments might prevent the full manifestation of a phenotype.
-
-
Possible Cause 3: Elimination of Non-Enzymatic Functions.
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Solution: Remember that this compound removes the entire protein, whereas some inhibitors only block enzymatic activity. The phenotype you are observing may be due to the loss of a scaffolding function of Pin1 that is not affected by inhibitors.
-
Experimental Protocols & Data
Protocol: Validating Pin1 Degradation by Western Blot
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Cell Seeding: Plate your cells of interest (e.g., MV-4-11) at a suitable density to allow for treatment and harvesting during logarithmic growth.
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Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against Pin1 and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the bands. Quantify band intensity to determine the percentage of Pin1 degradation.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Half-maximal Degradation) | MV-4-11 | 177 nM | [1][3] |
| Dₘₐₓ (Maximum Degradation) | MV-4-11 | >95% | [1] |
| Time to >50% Degradation | MV-4-11 | 16 hours | [1] |
| Anti-proliferative IC₅₀ |
| Cell Line |
| This compound |
| Sulfopin (Inhibitor) |
| Reference |
| MV-4-11 |
| Potent Inhibition |
| No Effect |
| [1] |
| MOLM-13 |
| Potent Inhibition |
| No Effect |
| [1] |
| HL-60 |
| Potent Inhibition |
| No Effect |
| [1] |
Signaling Pathways & Visualizations
Pin1 is a critical regulator of numerous signaling pathways by catalyzing the cis-trans isomerization of phosphorylated Serine/Threonine-Proline motifs in a wide range of proteins.[5][6] Its degradation by this compound can therefore have widespread effects.
This compound Mechanism of Action
Caption: Workflow of this compound inducing Pin1 degradation via the proteasome.
Key Downstream Pathways Affected by Pin1 Degradation
Pin1 degradation has been shown to down-regulate client proteins such as Cyclin D1, Rb, Mcl-1, Akt, and c-Myc.[1] This impacts major cancer-driving pathways.
Caption: Signaling consequences of Pin1 degradation by this compound.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIN1 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Pin1 Inhibitors in Acute Myeloid Leukemia: (Rac)-P1D-34 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) has emerged as a compelling therapeutic target in Acute Myeloid Leukemia (AML). Its overexpression in AML blasts is associated with the activation of multiple oncogenic signaling pathways, contributing to leukemia proliferation and survival. Consequently, the development of Pin1 inhibitors is an active area of research. This guide provides a comparative overview of (Rac)-P1D-34, a novel Pin1-targeting PROTAC degrader, and other notable Pin1 inhibitors, supported by experimental data.
Introduction to Pin1 and Its Role in AML
Pin1 is a unique enzyme that isomerizes specific phosphorylated serine/threonine-proline motifs in a wide range of proteins. This conformational change can profoundly impact protein stability, localization, and activity. In AML, Pin1 is overexpressed and contributes to leukemogenesis by modulating the function of key proteins in several cancer-driving pathways, including the Wnt/β-catenin and NF-κB signaling cascades.[1] Inhibition or degradation of Pin1 has been shown to suppress AML cell proliferation, induce apoptosis, and inhibit tumor growth in preclinical models, highlighting its potential as a therapeutic strategy.[2][3][4]
Overview of Pin1 Inhibitors
A variety of molecules have been developed to target Pin1, ranging from traditional small molecule inhibitors to novel protein degraders. This guide focuses on a selection of these compounds, with a particular emphasis on the recently developed this compound.
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This compound: A first-in-class, potent, and covalent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Pin1.[5]
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Sulfopin: A highly selective covalent inhibitor of Pin1.[5]
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All-trans retinoic acid (ATRA): A well-known therapeutic agent in acute promyelocytic leukemia (APL) that also exhibits Pin1 inhibitory activity.[4]
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KPT-6566: A selective and covalent Pin1 inhibitor.
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Juglone: A natural compound and one of the earliest identified Pin1 inhibitors, though it is known to have off-target effects.
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of these Pin1 inhibitors in AML and other cancer cell lines. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of Pin1 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | Assay | Metric | Value | Reference |
| This compound | MV-4-11 | Cell Viability | IC50 | ~2-8 µM (in a panel of 7 AML cell lines) | [5][6] |
| MOLM-13 | Cell Viability | IC50 | ~2-8 µM (in a panel of 7 AML cell lines) | [5][6] | |
| HL-60 | Cell Viability | IC50 | ~2-8 µM (in a panel of 7 AML cell lines) | [5][6] | |
| THP-1 | Cell Viability | IC50 | ~2-8 µM (in a panel of 7 AML cell lines) | [5][6] | |
| Kasumi-1 | Cell Viability | IC50 | ~2-8 µM (in a panel of 7 AML cell lines) | [5][6] | |
| BDCM | Cell Viability | IC50 | ~2-8 µM (in a panel of 7 AML cell lines) | [5][6] | |
| OCI-AML3 | Cell Viability | IC50 | ~2-8 µM (in a panel of 7 AML cell lines) | [5][6] | |
| Sulfopin | MV-4-11 | Cell Viability | IC50 | No effect | [5][6][7] |
| MOLM-13 | Cell Viability | IC50 | No effect | [5][6][7] | |
| HL-60 | Cell Viability | IC50 | No effect | [5][6][7] | |
| THP-1 | Cell Viability | IC50 | No effect | [5][6][7] | |
| Kasumi-1 | Cell Viability | IC50 | No effect | [5][6][7] | |
| BDCM | Cell Viability | IC50 | No effect | [5][6][7] | |
| OCI-AML3 | Cell Viability | IC50 | No effect | [5][6][7] | |
| ATRA | NB4 (APL) | Cell Growth | - | Dose-dependent reduction | [4] |
| KPT-6566 | MDA-MB-231 (Breast) | Colony Formation | IC50 | 1.2 µM | |
| Juglone | LNCaP (Prostate) | Cell Viability | IC50 | Concentration-dependent | [8] |
| DU145 (Prostate) | Cell Viability | IC50 | Concentration-dependent | [8] |
Table 2: Potency of Pin1 Degradation/Inhibition
| Inhibitor | Metric | Value | Cell Line | Reference |
| This compound | DC50 (Degradation) | 177 nM | MV-4-11 | [5][9] |
| Sulfopin | Ki (Inhibition) | 17 nM | - | [5] |
| KPT-6566 | IC50 (Inhibition) | 0.64 µM | - | |
| Ki (Inhibition) | 625.2 nM | - | ||
| Juglone | IC50 (Inhibition) | 7 µM (in vitro transcription) | - |
Mechanism of Action and Signaling Pathways
Pin1 inhibitors and degraders employ distinct mechanisms to counteract the oncogenic functions of Pin1.
This compound operates through the PROTAC mechanism. This heterobifunctional molecule simultaneously binds to Pin1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Pin1.[5] This approach not only inhibits the catalytic activity of Pin1 but also eliminates the protein scaffold, potentially impacting non-catalytic functions as well.
Caption: Mechanism of action of this compound as a PROTAC degrader of Pin1.
Other Pin1 inhibitors , such as Sulfopin, KPT-6566, and Juglone, act by directly binding to the active site of Pin1, thereby inhibiting its catalytic isomerase activity. ATRA's mechanism of Pin1 inhibition is less direct and is thought to involve inducing Pin1 degradation.[4]
The inhibition or degradation of Pin1 impacts several downstream signaling pathways critical for AML cell survival and proliferation.
Caption: Simplified signaling pathways affected by Pin1 inhibition in AML.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for a typical cell viability assay.
Detailed Protocol:
-
Cell Seeding: AML cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Treatment: The following day, cells are treated with a serial dilution of the Pin1 inhibitor or degrader. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 100 µL of DMSO.
-
CellTiter-Glo Assay: The plate is equilibrated to room temperature, and 100 µL of CellTiter-Glo reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition:
-
MTT Assay: The absorbance is measured at 570 nm using a microplate reader.
-
CellTiter-Glo Assay: Luminescence is recorded using a luminometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as Pin1 and its downstream targets.[1][10][11]
Workflow:
References
- 1. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
Comparing the efficacy of (Rac)-P1D-34 and Sulfopin
A Comparative Guide to Pin1-Targeting Compounds: (Rac)-P1D-34 vs. Sulfopin
For researchers in oncology and drug development, the peptidyl-prolyl isomerase Pin1 has emerged as a critical therapeutic target due to its role in activating oncogenes and inactivating tumor suppressors. This guide provides a detailed comparison of two distinct Pin1-targeting compounds: this compound, a Pin1 degrader, and Sulfopin, a Pin1 covalent inhibitor. We will objectively evaluate their efficacy, mechanisms of action, and provide supporting experimental data to inform future research and development.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between Sulfopin and this compound lies in their mode of action against Pin1.
Sulfopin is a highly selective, covalent inhibitor of Pin1.[1] It acts by irreversibly binding to the cysteine 113 (Cys113) residue within the active site of Pin1, thereby blocking its catalytic activity.[2][3] This inhibition prevents Pin1 from regulating the function of its various downstream protein substrates involved in cellular signaling.
This compound , on the other hand, is a proteolysis-targeting chimera (PROTAC).[4][5] This compound is a heterobifunctional molecule that includes a ligand that covalently binds to Pin1 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the Pin1 protein by the proteasome.[4][5][6] Thus, instead of merely inhibiting Pin1's function, this compound leads to the elimination of the protein from the cell.
Comparative Efficacy
The differing mechanisms of Sulfopin and this compound lead to distinct efficacy profiles, particularly in cancer cell lines.
Biochemical and Cellular Potency
| Compound | Parameter | Value | Cell Line/Assay | Reference |
| Sulfopin | Apparent Ki | 17 nM | Fluorescence Polarization Assay | [1][7] |
| This compound | DC50 | 177 nM | MV-4-11 (AML) | [4][5][6] |
Ki (Inhibition Constant): A measure of the binding affinity of an inhibitor. A lower Ki indicates tighter binding. DC50 (Degradation Concentration 50): The concentration of a degrader required to reduce the level of the target protein by 50%.
Anti-proliferative Activity in Acute Myeloid Leukemia (AML)
A key study highlighted a significant difference in the anti-proliferative effects of these two compounds in a panel of AML cell lines.
| Cell Line | This compound (Anti-proliferative Effect) | Sulfopin (Anti-proliferative Effect) | Reference |
| MV-4-11 | Potent Inhibition | No Activity | [4][5][8] |
| MOLM-13 | Potent Inhibition | No Activity | [4][8] |
| HL-60 | Potent Inhibition | No Activity | [8] |
| THP-1 | Potent Inhibition | No Activity | [8] |
| Kasumi-1 | Potent Inhibition | No Activity | [8] |
| BDCM | Potent Inhibition | No Activity | [8] |
| OCI-AML3 | Potent Inhibition | No Activity | [8] |
These findings suggest that in the context of AML, merely inhibiting Pin1's enzymatic activity with Sulfopin is insufficient to halt cancer cell proliferation. In contrast, the degradation of the Pin1 protein by this compound is highly effective.[4][5][6]
Downstream Cellular Effects
The distinct mechanisms of action also result in different downstream cellular consequences.
While Sulfopin has been shown to downregulate Myc-dependent target genes and reduce tumor progression in neuroblastoma and pancreatic cancer models, its effects on cell viability in 2D cultures can be modest and require prolonged exposure.[2][9]
This compound , in AML cells, induces more profound and distinct cellular changes. It leads to cell cycle arrest and a significant increase in apoptosis.[4][8] Mechanistic studies revealed that this compound treatment results in the up-regulation of the reactive oxygen species (ROS) pathway and down-regulation of the unfolded protein response (UPR) pathway, ultimately causing DNA damage and cell death.[4][6][8]
Experimental Protocols
Cell Viability/Anti-proliferative Assay
To assess the anti-proliferative effects of this compound and Sulfopin, a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay can be used.
-
Cell Seeding: Plate AML cell lines (e.g., MV-4-11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate growth medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Sulfopin (e.g., from 0.1 nM to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results as a percentage of cell viability versus compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) values.
Western Blot for Pin1 Degradation
To confirm the degradation of Pin1 by this compound, a Western blot analysis is performed.
-
Cell Treatment: Treat cells (e.g., MV-4-11) with various concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for a set time (e.g., 24 hours). Include Sulfopin and a DMSO control.
-
Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against Pin1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of Pin1 protein.
Conclusion
Both this compound and Sulfopin are valuable chemical probes for studying the function of Pin1. However, their distinct mechanisms of action—degradation versus inhibition—result in significantly different biological outcomes in certain cancer types.
-
Sulfopin is a potent and selective inhibitor of Pin1's enzymatic activity. It has demonstrated efficacy in preclinical models of solid tumors like neuroblastoma and pancreatic cancer.[1][2]
-
This compound acts as a Pin1 degrader, leading to the elimination of the protein. This mechanism has shown superior anti-proliferative activity in AML cell lines where inhibition alone is ineffective.[4][5][8] This suggests that the scaffolding function of Pin1, in addition to its catalytic activity, may be critical in these cancers.
For researchers studying AML or cancers where Pin1 inhibition has shown limited efficacy, this compound and the PROTAC approach represent a promising alternative therapeutic strategy. Conversely, in contexts where enzymatic inhibition is sufficient to achieve a therapeutic effect, Sulfopin remains a highly relevant and potent tool. The choice between these compounds should be guided by the specific biological question and the cellular context being investigated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
On-Target Validation of (Rac)-P1D-34: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of (Rac)-P1D-34, a first-in-class PROTAC degrader of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1), with the Pin1 inhibitor, Sulfopin. The experimental data presented herein validates the degradation-dependent anti-proliferative activities of this compound in acute myeloid leukemia (AML) cell lines.
Comparative Analysis of this compound and Sulfopin
This compound is a proteolysis targeting chimera (PROTAC) designed to induce the degradation of Pin1, an enzyme often overexpressed in cancer.[1][2][3] Unlike traditional inhibitors that only block the enzymatic function, PROTACs eliminate the target protein entirely. This guide compares the cellular effects of this compound with Sulfopin, a known Pin1 inhibitor.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data from comparative studies between this compound and Sulfopin.
| Parameter | This compound | Sulfopin | Cell Line(s) | Reference |
| Pin1 Degradation (DC50) | 177 nM | Not Applicable | MV-4-11 | [1][3] |
| Maximal Pin1 Degradation (Dmax) | 95% | Not Applicable | MV-4-11 | [1] |
| Anti-proliferative Effect | Effective in all tested AML cell lines | No effect on cell viability | MV-4-11, MOLM-13, HL-60, THP-1, Kasumi-1, BDCM, OCI-AML3 | [1] |
Mechanism of Action and On-Target Effects
This compound exerts its anti-cancer effects through a distinct mechanism involving the upregulation of the reactive oxygen species (ROS) pathway and the downregulation of the unfolded protein response (UPR) pathway.[1][2] This cascade of events leads to DNA damage and ultimately, apoptosis in AML cells.[1][2] In contrast, the Pin1 inhibitor Sulfopin did not demonstrate significant anti-proliferative activity in the same cell lines, suggesting that merely inhibiting Pin1's enzymatic function may not be sufficient to induce cell death.[1][3]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway initiated by this compound in AML cells.
Caption: Proposed signaling cascade of this compound.
Experimental Protocols
The validation of this compound's on-target effects involved several key experiments. Detailed methodologies are provided below.
Pin1 Degradation Assay
-
Objective: To determine the dose-dependent degradation of Pin1 by this compound.
-
Method: Western Blotting.
-
Protocol:
-
MV-4-11 cells were treated with varying concentrations of this compound for 24 hours.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies against Pin1 and a loading control (e.g., GAPDH).
-
Following incubation with secondary antibodies, the protein bands were visualized and quantified.
-
The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) were calculated from the dose-response curve.
-
Cell Viability Assay
-
Objective: To assess the anti-proliferative effects of this compound and Sulfopin.
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
A panel of AML cell lines were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound or Sulfopin for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent was added to each well.
-
Luminescence, which is proportional to the number of viable cells, was measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
-
Reactive Oxygen Species (ROS) Production Assay
-
Objective: To measure the induction of ROS following treatment with this compound.
-
Method: Flow Cytometry using a ROS-sensitive dye (e.g., DCFDA).
-
Protocol:
-
MV-4-11 cells were treated with this compound (e.g., 5 µM) for 24 and 36 hours.[1]
-
Cells were then incubated with a ROS-sensitive fluorescent dye.
-
The fluorescence intensity of the cells was analyzed by flow cytometry to quantify the levels of intracellular ROS.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method: Flow Cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Protocol:
-
Cells were treated with this compound for a specified time.
-
Cells were harvested and stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells).
-
The percentage of apoptotic cells was determined by flow cytometry.
-
Experimental Workflow for On-Target Validation
The following diagram outlines the general workflow for validating the on-target effects of a PROTAC degrader like this compound.
Caption: Workflow for validating this compound's on-target effects.
Conclusion
The available data strongly supports the on-target efficacy of this compound as a potent degrader of Pin1. Its ability to induce robust Pin1 degradation translates to significant anti-proliferative effects in AML cell lines, a result not achieved by the Pin1 inhibitor Sulfopin. The distinct mechanism of action, involving the induction of ROS and subsequent DNA damage and apoptosis, highlights the potential advantages of a targeted degradation approach over simple enzymatic inhibition for challenging drug targets like Pin1. These findings underscore the value of this compound as a tool compound for studying Pin1-dependent pharmacology and as a promising therapeutic strategy for AML.[1]
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of (Rac)-P1D-34 and Sulfopin: A Focus on Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-P1D-34, a Proteolysis Targeting Chimera (PROTAC) degrader, and Sulfopin, a covalent inhibitor, both targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). The focus of this analysis is on the cross-reactivity and selectivity of these two compounds, supported by available experimental data.
Introduction
Pin1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in various diseases, including cancer. Both this compound and Sulfopin offer valuable tools for studying Pin1 function and as potential therapeutic agents. However, their distinct mechanisms of action—degradation versus inhibition—necessitate a thorough understanding of their respective selectivity profiles to ensure accurate interpretation of experimental results.
This compound: A Pin1 PROTAC Degrader
This compound is a first-in-class PROTAC that induces the degradation of Pin1.[1][2][3] It achieves this by simultaneously binding to Pin1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Pin1.
Sulfopin: A Covalent Pin1 Inhibitor
Sulfopin is a highly selective, covalent inhibitor of Pin1.[4][5][6] It forms an irreversible bond with a cysteine residue (Cys113) in the active site of Pin1, thereby blocking its enzymatic activity.[4]
Comparative Data on Selectivity and Cross-Reactivity
The following tables summarize the available quantitative data regarding the activity and selectivity of this compound and Sulfopin.
Table 1: Potency and Cellular Activity
| Compound | Target | Mechanism of Action | DC50/Ki | Cellular Anti-proliferative IC50 (AML cell lines) | Reference |
| This compound | Pin1 | PROTAC Degrader | DC50 = 177 nM (MV-4-11 cells) | 2-8 µM | [1][3] |
| Sulfopin | Pin1 | Covalent Inhibitor | Ki = 17 nM | No significant activity in 7 AML cell lines | [1][5][6] |
Table 2: Summary of Cross-Reactivity and Selectivity Studies
| Compound | Methodology | Key Findings | Reference |
| This compound | Pin1 Knockout Cells | The anti-proliferative effects of this compound were significantly diminished in Pin1 knockout MV-4-11 cells, indicating that the primary mechanism of its cytotoxic effect is Pin1-dependent. | [7] |
| Proteomics (Commentary) | A review on the Chemical Probes Portal notes the absence of global proteomics data to assess what other proteins are degraded, raising concerns about potential off-target effects at higher concentrations. | [8] | |
| Sulfopin | Chemoproteomics (CITe-Id) | In PATU-8988T cells, out of 162 labeled cysteine residues, only Cys113 of Pin1 showed a dose-dependent decrease in labeling upon competition with Sulfopin, demonstrating high selectivity. | [7][9][10] |
| Chemoproteomics (rdTOP-ABPP) | A complementary chemoproteomic method in MDA-MB-231 cells also identified Pin1 as the primary target of Sulfopin. | [4][7] |
Experimental Protocols
A detailed description of the key experimental methodologies is provided below.
Pin1 Degradation Assay (for this compound)
Objective: To determine the concentration of this compound required to degrade 50% of Pin1 protein (DC50) in cells.
Cell Line: MV-4-11 acute myeloid leukemia cells.
Protocol:
-
MV-4-11 cells were seeded in appropriate culture vessels and treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Following treatment, cells were harvested, washed with PBS, and lysed in a suitable lysis buffer containing protease inhibitors.
-
Total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each treatment group were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for Pin1. A loading control antibody (e.g., anti-Actin) was also used.
-
After washing, the membrane was incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the Pin1 band was quantified and normalized to the loading control. The DC50 value was calculated by plotting the percentage of remaining Pin1 protein against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[2]
Cellular Anti-proliferative Assay
Objective: To assess the effect of this compound and Sulfopin on the growth of cancer cell lines.
Cell Lines: A panel of acute myeloid leukemia (AML) cell lines (e.g., MV-4-11, MOLM-13, HL-60).
Protocol:
-
Cells were seeded in 96-well plates at a predetermined density.
-
The following day, cells were treated with a range of concentrations of either this compound or Sulfopin.
-
Cells were incubated for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or fluorescence was measured using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Chemoproteomic Selectivity Profiling (for Sulfopin)
Covalent Inhibitor Target-site Identification (CITe-Id)
Objective: To identify the cellular targets of Sulfopin on a proteome-wide scale.
Protocol:
-
PATU-8988T cells were treated with different concentrations of Sulfopin.
-
A desthiobiotin-tagged version of Sulfopin (Sulfopin-DTB) was then added to the cell lysate to label any remaining unbound cysteine residues that Sulfopin would otherwise target.
-
Proteins were digested into peptides.
-
Peptides labeled with Sulfopin-DTB were enriched using streptavidin beads.
-
The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and specific cysteine residues that were bound by Sulfopin-DTB.
-
A decrease in the signal from a specific peptide in the presence of increasing concentrations of unlabeled Sulfopin indicates competitive binding and thus identifies a target.[7][9]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of Pin1 degradation induced by this compound.
Experimental Workflow for Sulfopin Selectivity (CITe-Id)
Caption: Workflow for CITe-Id chemoproteomic profiling of Sulfopin.
Conclusion
Both this compound and Sulfopin are potent molecules that target Pin1, but they do so through different mechanisms and have been characterized for selectivity to varying extents.
-
This compound has been shown to act on-target in cells through genetic knockout experiments. This functional validation is crucial; however, the lack of a broad, unbiased proteomics screen for off-target degradation means that caution should be exercised, particularly at higher concentrations where off-target effects may become more prominent.
-
Sulfopin has undergone extensive and direct selectivity profiling using two independent chemoproteomic methods.[4][7] The data strongly supports its high selectivity for Pin1, making it a reliable tool for specifically inhibiting Pin1's catalytic activity.
For researchers studying the biological consequences of Pin1 loss-of-function, this compound offers the advantage of removing the entire protein scaffold, which can be beneficial if non-catalytic functions of Pin1 are being investigated. For studies focused on the enzymatic role of Pin1, the high selectivity of Sulfopin provides a greater degree of confidence that the observed effects are due to the inhibition of Pin1's isomerase activity. The choice between these two compounds should be guided by the specific biological question and a careful consideration of the available selectivity data.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P1D-34 | Pin1 degrader | Probechem Biochemicals [probechem.com]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Probe PID-34 | Chemical Probes Portal [chemicalprobes.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
(Rac)-P1D-34: A Potent Pin1 Degrader Outperforms Inhibitor in Acute Myeloid Leukemia Cell Lines
For Immediate Release
A comprehensive analysis of the novel PROTAC degrader, (Rac)-P1D-34, reveals its superior efficacy in inducing cell death in a panel of acute myeloid leukemia (AML) cell lines when compared to the well-established Pin1 inhibitor, Sulfopin. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to inform researchers and drug development professionals in the field of oncology.
This compound, a first-in-class and potent PROTAC (Proteolysis Targeting Chimera) degrader of the Pin1 enzyme, has demonstrated significant anti-proliferative activity in various cancer cell lines. Pin1, a peptidyl-prolyl cis/trans isomerase, is overexpressed in many human cancers and plays a crucial role in oncogenesis, making it a key therapeutic target.[1]
Comparative Efficacy in Cancer Cell Lines
A key differentiator between this compound and other Pin1-targeting compounds is its mechanism of action. Unlike inhibitors that merely block the enzyme's active site, this compound flags the Pin1 protein for degradation by the cell's natural disposal machinery. This approach has proven highly effective, particularly in AML cell lines where the Pin1 inhibitor Sulfopin showed no activity.[1]
The half-maximal degradation concentration (DC50) for this compound-induced Pin1 degradation was determined to be 177 nM.[1] While specific IC50 values for the anti-proliferative activity of this compound across a broad panel of cancer cell lines are not yet fully consolidated in publicly available literature, its potent degradation-dependent anti-proliferative activities have been confirmed in a panel of acute myeloid leukemia (AML) cell lines.[1]
Table 1: Anti-proliferative Activity of this compound vs. Sulfopin in AML Cell Lines
| Cell Line | Cancer Type | This compound Activity | Sulfopin Activity |
| MV-4-11 | Acute Myeloid Leukemia | Effective | No effect |
| MOLM-13 | Acute Myeloid Leukemia | Effective | No effect |
| HL-60 | Acute Myeloid Leukemia | Effective | No effect |
| THP-1 | Acute Myeloid Leukemia | Effective | No effect |
| Kasumi-1 | Acute Myeloid Leukemia | Effective | No effect |
| BDCM | Acute Myeloid Leukemia | Effective | No effect |
| OCI-AML3 | Acute Myeloid Leukemia | Effective | No effect |
| MDA-MB-468 | Triple-Negative Breast Cancer | Reported Sensitive to Sulfopin | Data for P1D-34 not specified |
Data compiled from a study by Shi et al. (2024).[1]
Mechanism of Action: Inducing DNA Damage and Apoptosis
This compound exerts its anti-cancer effects through a multi-faceted mechanism. Mechanistic studies have revealed that treatment with P1D-34 leads to the upregulation of the Reactive Oxygen Species (ROS) pathway and downregulation of the Unfolded Protein Response (UPR) pathway. This dual action induces DNA damage and ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]
Furthermore, this compound has demonstrated synergistic effects when used in combination with other anti-cancer agents. It has been shown to sensitize Bcl-2 inhibitor-resistant AML cells to the drug ABT-199.[1] A notable synergistic anti-proliferative effect was also observed when P1D-34 was combined with the glucose metabolism inhibitor 2-DG.[1]
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis for Pin1 Degradation
Western blotting is used to detect the presence and quantity of specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Pin1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in lysis buffer and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Caption: Workflow for Western Blot analysis of Pin1 protein levels.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
This compound represents a promising therapeutic strategy for cancers that overexpress Pin1, particularly in AML where traditional inhibitors like Sulfopin have shown limited efficacy. Its unique mechanism of inducing protein degradation rather than simple inhibition offers a more robust and potentially durable anti-cancer effect. The provided experimental data and detailed protocols offer a solid foundation for further investigation and development of this and similar PROTAC-based therapies.
References
A Comparative Analysis of Pin1-Targeting PROTACs: (Rac)-P1D-34 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of (Rac)-P1D-34, a first-in-class covalent PROTAC degrader of the Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1), with other recently developed Pin1-targeting PROTACs. This document synthesizes experimental data to evaluate their efficacy, cellular activity, and underlying mechanisms, offering a resource for the selection and development of potent Pin1 degraders.
Pin1 is a critical regulator in various cellular processes and its overexpression is implicated in numerous cancers, making it an attractive therapeutic target.[1][] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to target proteins like Pin1 for degradation. This guide focuses on the comparative performance of this compound, which utilizes a covalent warhead based on the inhibitor Sulfopin and recruits the Cereblon (CRBN) E3 ligase, against other notable Pin1 PROTACs.[1]
Performance Comparison of Pin1 PROTACs
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of the key performance data for this compound and a comparator, PROTAC D4.
| PROTAC | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| This compound | Sulfopin (covalent) | Pomalidomide (CRBN) | 177 nM | >95% | MV-4-11 | [1] |
| PROTAC D4 | C10 (reversible) | Thalidomide (CRBN) | 1.8 nM | ~93% | MDA-MB-468 | [3] |
In-Depth Analysis of this compound
This compound is a potent, first-in-class covalent PROTAC that effectively degrades Pin1.[1] It is synthesized by linking the covalent Pin1 inhibitor Sulfopin to a ligand for the CRBN E3 ubiquitin ligase.[1]
Mechanism of Action and Cellular Effects
This compound induces dose- and time-dependent degradation of Pin1, with a DC50 value of 177 nM and a Dmax of over 95% in MV-4-11 acute myeloid leukemia (AML) cells.[1] Mechanistic studies have revealed that P1D-34's effects are mediated through the ubiquitin-proteasome system.[4]
The degradation of Pin1 by P1D-34 leads to significant downstream biological consequences. Transcriptome sequencing and subsequent analyses in MV-4-11 cells treated with P1D-34 showed an up-regulation of the reactive oxygen species (ROS) pathway and a down-regulation of the unfolded protein response (UPR) pathway.[1][4] This modulation of signaling pathways ultimately induces DNA damage and apoptosis in AML cells.[1][4] Notably, the parent Pin1 inhibitor, Sulfopin, did not exhibit significant anti-proliferative activity on its own, highlighting the therapeutic advantage of the degradation-based approach of P1D-34.[1]
Comparative Analysis with Other Pin1 PROTACs
A direct comparison with other published Pin1 PROTACs reveals differences in potency and the nature of the target engagement.
PROTAC D4: A Highly Potent Reversible Degrader
PROTAC D4, developed from a potent reversible Pin1 inhibitor (C10), demonstrates superior degradation potency with a DC50 of 1.8 nM in MDA-MB-468 breast cancer cells.[3] Like P1D-34, D4 also utilizes a CRBN ligand (Thalidomide).[3] The remarkable potency of D4 suggests that a reversible, high-affinity interaction with Pin1 can be highly effective for inducing degradation. However, a direct comparison of anti-proliferative effects between P1D-34 and D4 is challenging due to the different cancer cell lines used in the respective studies. The authors of the D4 study noted that despite potent Pin1 degradation, the PROTAC did not show significant anti-proliferation activity in the tested cell line, raising questions about Pin1 as a monotherapy target in that specific context.[3]
The Role of the E3 Ligase: CRBN vs. VHL
The development of P1D-34 involved an initial comparison of different E3 ligase ligands. A PROTAC was synthesized using a Von Hippel-Lindau (VHL) E3 ligase ligand, but it was found to be less effective at degrading Pin1 in MV-4-11 cells compared to its CRBN-recruiting counterpart at the tested concentration of 20 μM.[1] This observation underscores the critical role of the E3 ligase ligand in determining PROTAC efficacy, which can be influenced by factors such as the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.
Experimental Methodologies
To facilitate the replication and further investigation of the findings discussed, detailed experimental protocols for key assays are provided below.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MV-4-11 or MDA-MB-468) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or DMSO as a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Pin1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands is performed using software such as ImageJ to determine the relative protein levels. The DC50 and Dmax values are calculated by fitting the dose-response data to a nonlinear regression curve.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTACs or inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® or MTT to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values by plotting the data using a nonlinear regression model.
Visualizing the PROTAC Mechanism and Signaling Pathways
To provide a clearer understanding of the molecular processes involved, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and the downstream signaling effects of Pin1 degradation by this compound.
Figure 1: General mechanism of PROTAC-mediated degradation of Pin1.
Figure 2: Downstream signaling effects of Pin1 degradation by this compound.
Conclusion
The comparative analysis of this compound and other Pin1-targeting PROTACs, such as D4, reveals the dynamic landscape of Pin1 degrader development. While this compound stands out as a potent, first-in-class covalent degrader with demonstrated anti-proliferative effects in AML models, the exceptional potency of the reversible degrader D4 highlights the potential of alternative binding strategies. The choice of E3 ligase also appears to be a critical determinant of PROTAC efficacy, with CRBN-based PROTACs showing more promise for Pin1 degradation in the initial studies.
This guide provides a foundational understanding of the current state of Pin1-targeting PROTACs, offering valuable insights for researchers aiming to design and develop next-generation protein degraders for cancer therapy. The provided experimental protocols and visualizations serve as practical tools to aid in these endeavors.
References
Synergistic Takedown of Acute Myeloid Leukemia: (Rac)-P1D-34 and 2-DG Combination Shows Enhanced Anti-Cancer Efficacy
A novel therapeutic strategy employing the Pin1 degrader, (Rac)-P1D-34, in combination with the glycolysis inhibitor, 2-deoxy-D-glucose (2-DG), demonstrates a potent synergistic anti-proliferative and pro-apoptotic effect in acute myeloid leukemia (AML) cells. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a promising anti-cancer approach.
The combination of this compound and 2-DG targets two fundamental vulnerabilities of cancer cells: the dysregulation of the cell cycle and the altered metabolic state. This compound is a first-in-class proteolysis-targeting chimera (PROTAC) that potently degrades Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a key regulator of many oncogenic signaling pathways.[1][2] 2-DG, a glucose analog, inhibits glycolysis, a metabolic pathway that cancer cells heavily rely on for energy production.[3] The simultaneous targeting of these two pathways has been shown to result in a synergistic killing of AML cells, offering a potential therapeutic advantage over single-agent treatments.
Comparative Analysis of Anti-Proliferative Effects
The synergistic anti-proliferative activity of the this compound and 2-DG combination has been demonstrated in the MV-4-11 AML cell line. While detailed quantitative synergy data such as Combination Index (CI) values are often calculated in such studies, the primary research highlights a "notable synergistic antiproliferative effect" visually through synergy plots.[4][5]
| Treatment Group | Cell Line | Observed Effect | Reference |
| This compound | MV-4-11 | Potent anti-proliferative activity | [1][2] |
| 2-DG | MV-4-11 | Induces cellular stress | [1][2] |
| This compound + 2-DG | MV-4-11 | Notable synergistic anti-proliferative effect | [4][5] |
Enhanced Induction of Apoptosis
The combination of this compound and 2-DG leads to a significant increase in apoptosis (programmed cell death) in AML cells compared to either agent alone.[4][5] This suggests that the dual-pronged attack on both cell signaling and metabolism overwhelms the cancer cells' survival mechanisms.
| Treatment Group | Cell Line | Apoptotic Effect | Reference |
| This compound | MV-4-11 | Induces apoptosis | [4][5] |
| 2-DG | MV-4-11 | Induces apoptosis | [4][5] |
| This compound + 2-DG | MV-4-11 | Significantly increased apoptosis | [4][5] |
Alternative Combination Strategies in AML
The concept of combination therapy is a cornerstone of modern oncology. For AML, several other strategies targeting metabolism and key signaling pathways are under investigation.
| Combination Therapy | Mechanism of Action | Observed Efficacy | Reference |
| Glycolysis Inhibitor (e.g., 3-BrOP) + mTOR Inhibitor (Rapamycin) | Dual targeting of glycolysis and the mTOR signaling pathway. | Enhanced cell death in ALL and AML cell lines. | [4] |
| MEK Inhibitor (PD0325901) + Glycolysis Modulator (Dichloroacetate) | Inhibition of the MAPK signaling pathway and modulation of pyruvate (B1213749) metabolism. | Synergistically enhanced anti-proliferative effect and increased cell death in some AML cell lines. | [6] |
| BCL-2 Inhibitor (Venetoclax) + Glutaminolysis Inhibitor (CB-839) | Targeting apoptosis regulation and amino acid metabolism. | Sensitizes AML cells to BCL-2 inhibition and triggers mitochondria-dependent cell death. | [7] |
| NOX2 Inhibitor + Glycolysis Inhibitor (2-DG or Oxamate) | Dual targeting of NADPH oxidase 2 and glycolysis. | Significantly reduced cell proliferation and induced extensive cell death in AML cell lines and primary patient samples. | [8] |
Mechanism of Synergistic Action: A Dual Pathway Blockade
The synergistic effect of this compound and 2-DG stems from their complementary mechanisms of action that create a state of overwhelming cellular stress, ultimately leading to apoptosis.
2-DG, by inhibiting glycolysis, induces endoplasmic reticulum (ER) stress, which in turn activates a protective cellular mechanism known as the Unfolded Protein Response (UPR).[1][2] A key component of the UPR is the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent upregulation of Activating Transcription Factor 4 (ATF4), which helps the cell adapt to the stress.[2][4]
Concurrently, this compound, by degrading Pin1, leads to the upregulation of the Reactive Oxygen Species (ROS) pathway and, crucially, the downregulation of the UPR pathway.[1][2] This downregulation of the UPR, specifically the reduction of p-eIF2α and ATF4 expression, prevents the cancer cells from adapting to the ER stress induced by 2-DG.[2][4] This disruption of the protective UPR mechanism in the face of increased ROS and metabolic stress creates a lethal combination for the AML cells.
Caption: Synergistic mechanism of this compound and 2-DG.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed MV-4-11 cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: Treat the cells with varying concentrations of this compound, 2-DG, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader to determine the number of viable cells.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and analyze the synergistic effects using software such as CompuSyn to determine the Combination Index (CI).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat MV-4-11 cells with the desired concentrations of this compound, 2-DG, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group using flow cytometry analysis software.
Immunoblotting
-
Cell Lysis: After treatment, lyse the MV-4-11 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: Workflow for assessing this compound and 2-DG synergy.
Conclusion
The combination of this compound and 2-DG represents a promising therapeutic strategy for acute myeloid leukemia by simultaneously targeting critical cell signaling and metabolic pathways. The synergistic induction of apoptosis highlights the potential of this dual-pronged approach to overcome the survival mechanisms of cancer cells. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this combination in AML and potentially other cancer types with similar dependencies. This guide provides a foundational understanding of the rationale and supporting evidence for this innovative combination therapy.
References
- 1. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P1D-34 | Pin1 degrader | Probechem Biochemicals [probechem.com]
- 7. Targeting Metabolic Reprogramming in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of (Rac)-P1D-34
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (Rac)-P1D-34, a potent PROTAC (Proteolysis Targeting Chimera) Pin1 degrader. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe workplace. As this compound is a bioactive molecule with potential cytotoxic properties, it must be handled and disposed of as hazardous chemical waste.
Essential Disposal and Safety Parameters
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes typical safety and disposal parameters for research-scale PROTACs and other potent small molecules. This information is illustrative and should be supplemented by your institution's specific chemical hygiene plan and in consultation with your Environmental Health and Safety (EHS) office.
| Parameter | Guideline/Information | Rationale for Safe Disposal |
| GHS Hazard Classification | Assumed to be: Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation.[1][2] | Potent bioactive molecules require careful handling to avoid exposure. Proper disposal prevents harm to personnel and the environment. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat.[1] | Minimizes direct contact with the hazardous material, preventing skin absorption or eye damage. |
| Engineering Controls | All handling of the solid compound or solutions should be performed within a certified chemical fume hood. | Prevents inhalation of aerosols or fine particles of the potent compound. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility.[1] | Ensures the complete destruction of the bioactive molecule, preventing its release into the environment. |
| Waste Segregation | Segregate all this compound waste (solid and liquid) from other waste streams. Do not mix with non-hazardous waste. | Prevents accidental chemical reactions and ensures that hazardous waste is disposed of according to regulations. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol).[1] | Contains the spill and ensures that the hazardous material is properly collected for disposal. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2][3] | Avoids potentially vigorous and hazardous chemical reactions during storage and disposal. |
Pin1 Signaling Pathway in Oncogenesis
This compound is a PROTAC that targets the Pin1 protein for degradation. Pin1 is a peptidyl-prolyl isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell proliferation and survival. In many cancers, Pin1 is overexpressed and contributes to oncogenesis by activating various signaling pathways. The following diagram illustrates the central role of Pin1 in cancer-related signaling.
Caption: Role of Pin1 in promoting oncogenic signaling pathways.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound and contaminated materials. This should be considered a general guideline and must be adapted to comply with your institution's specific EHS requirements.
Personal Protective Equipment (PPE) and Preparation
-
Before handling any waste, ensure you are wearing the appropriate PPE: a lab coat, safety goggles with side shields, and double nitrile gloves.
-
Perform all waste handling procedures within a certified chemical fume hood.
-
Prepare designated, clearly labeled hazardous waste containers for solid and liquid waste.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all materials that have come into contact with this compound, including pipette tips, vials, contaminated gloves, and bench paper, in a dedicated, sealable plastic bag or a designated solid hazardous waste container.
-
Do not dispose of any of these materials in the regular trash.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, cell culture media from experiments, and the first rinse of any contaminated glassware, in a dedicated, leak-proof, and chemically compatible container.
-
Ensure the liquid waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound" and any solvents present.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste - Sharps."
-
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume, and the date of accumulation.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be away from general lab traffic and have secondary containment to prevent the spread of potential spills.
Final Disposal
-
Primary Method: The mandatory and primary method for the disposal of this compound is through your institution's licensed hazardous waste management service.[4] Contact your EHS office to schedule a waste pickup.
-
Decontamination: After waste collection, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol). Dispose of the cleaning materials as solid hazardous waste.
Optional Chemical Inactivation (For Informational Purposes Only)
The following protocols for chemical inactivation are for research purposes only and should not be performed without consulting and receiving approval from your institution's EHS office. Even after these procedures, the resulting waste must still be disposed of as hazardous waste.
-
Oxidative Degradation with Sodium Hypochlorite (Bleach):
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add a 1:5 to 1:10 volume of household bleach (typically 5.25% sodium hypochlorite) to the waste solution with stirring. Be aware that mixing bleach with certain organic solvents can cause an exothermic reaction.[4]
-
Allow the mixture to react for at least 24 hours.
-
Dispose of the resulting solution as hazardous waste.
-
-
Acid/Base Hydrolysis:
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
For base hydrolysis, slowly add 1 M NaOH with stirring until the pH is >12. For acid hydrolysis, slowly add 1 M HCl until the pH is <2.[4]
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste.[4]
-
By adhering to these rigorous disposal procedures, you contribute to a safer research environment and ensure the responsible management of potent chemical compounds. Always prioritize safety and consult your institution's EHS department for guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
